Neodymium trinitrate
Description
Role in Rare Earth Element Chemistry
Neodymium (Nd) is a member of the lanthanide series, a group of 15 metallic elements often referred to as rare earth elements. wikipedia.orgwikipedia.org These elements are characterized by the progressive filling of the 4f electron shell, which results in very similar chemical properties across the series. bath.ac.uk Neodymium trinitrate is a key reagent in the exploration and application of neodymium chemistry.
As a readily available and soluble salt, this compound is a fundamental starting material for producing other neodymium compounds. heegermaterials.com For instance, it is used to prepare nanoparticles of neodymium oxide (Nd₂O₃) and neodymium oxybromide through precipitation and calcination processes. ottokemi.comnanoshel.combendola.com These derived materials have significant applications; neodymium oxide, for example, is used in catalysis and as a dielectric material. rsc.org
Furthermore, this compound is crucial for the fabrication of neodymium-doped materials. It is used to introduce neodymium ions into various host matrices, such as glass and crystals, to create materials with specific optical properties. samaterials.comnanoshel.com A prominent example is the neodymium-doped yttrium aluminum garnet (Nd:YAG) laser, a powerful solid-state laser with widespread use in industrial processing, medicine, and scientific research. samaterials.com The compound is also used to color glass in delicate shades ranging from violet to wine-red, a property utilized in manufacturing specialty lenses, such as those for welding goggles, and in enhancing the contrast in CRT displays. samaterials.comnanoshel.com In the realm of magnetic materials, this compound serves as a precursor in the synthesis of neodymium-iron-boron (NdFeB) magnets, which are the strongest known type of permanent magnet and are essential components in electric motors, hard drives, and wind turbines. samaterials.comstanfordmaterials.com
Significance in Lanthanide Coordination Compounds
The chemistry of lanthanides is dominated by the +3 oxidation state, and their relatively large ionic radii allow for high and variable coordination numbers, typically ranging from 6 to 12. bath.ac.ukasianpubs.org this compound is a cornerstone in the synthesis of lanthanide coordination compounds, which are molecules consisting of a central metal ion bonded to surrounding molecules or anions, known as ligands. asianpubs.org
The formation of coordination complexes from this compound is a subject of extensive research. The nitrate (B79036) ions themselves can act as ligands, coordinating to the neodymium ion in either a monodentate (binding through one oxygen atom) or a bidentate (binding through two oxygen atoms) fashion. bath.ac.ukacs.org Studies have shown that in aqueous solutions, inner-sphere bidentate complexes form between trivalent lanthanide ions like Nd³⁺ and nitrate. nih.gov
This compound readily reacts with a vast array of organic ligands to form complex structures with diverse properties. For example, ternary complexes have been synthesized by reacting neodymium(III) nitrate hexahydrate with biochemical ligands such as lansoprazole (B1674482) and uracil (B121893) in an ethanolic medium. asianpubs.orgresearchgate.net The solvent used in these reactions can play a significant role in the final product. For instance, reacting hydrated lanthanide nitrates with the ligand terpyridine in acetonitrile (B52724) can yield different coordination complexes compared to when the reaction is carried out in ethanol (B145695), affecting whether water or ethanol molecules are incorporated into the final structure. bath.ac.uk The study of these coordination compounds is critical for developing new materials for applications in luminescence, magnetism, and catalysis. asianpubs.org
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Anhydrous this compound | This compound Hexahydrate |
| Chemical Formula | Nd(NO₃)₃ wikipedia.org | Nd(NO₃)₃·6H₂O sigmaaldrich.com |
| Molecular Weight | 330.26 g/mol americanelements.com | 438.35 g/mol sigmaaldrich.com |
| Appearance | Light purple crystals americanelements.com | Vibrant pink/violet solid wikipedia.org |
| Melting Point | 1,374 °C (decomposes) wikipedia.org | 69-71 °C heegermaterials.comfishersci.com |
| Solubility | Soluble in water americanelements.com | Soluble in water and alcohol ottokemi.comaemree.com |
| CAS Number | 10045-95-1 nih.gov | 16454-60-7 sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
neodymium(3+);nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HNO3.Nd/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQWQFFGWFDWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3N3NdO9+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
(Hexahydrate) Pink crystals; Soluble in water; [Hawley] | |
| Record name | Neodymium(III) nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2141 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10045-95-1 | |
| Record name | Neodymium(III) nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, neodymium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium trinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies of Neodymium Trinitrate and Its Derivatives
Direct Reaction Routes
Neodymium trinitrate can be synthesized through several direct chemical reactions. One common method involves the reaction of metallic neodymium directly with nitric acid. crystalls.info Alternatively, compounds such as neodymium oxide, hydroxide (B78521), or carbonate can be dissolved in nitric acid to yield the nitrate (B79036) salt. crystalls.info After the reaction ceases, the resulting solution is filtered to remove any impurities. crystalls.info
Other direct routes include metathesis or double displacement reactions. For instance, reacting neodymium sulfate (B86663) with calcium nitrate or lead(II) nitrate results in the precipitation of insoluble calcium sulfate or lead(II) sulfate, leaving this compound in the aqueous solution. crystalls.info A similar principle applies to the reaction between neodymium chloride and lead(II) nitrate. crystalls.info Furthermore, this compound can be prepared by reacting neodymium carbonate or hydroxide with a hot solution of ammonium (B1175870) nitrate, which causes the emission of ammonia gas. crystalls.info
Table 1: Direct Synthesis Reactions for this compound
| Reactant 1 | Reactant 2 | Product(s) | Chemical Equation |
|---|---|---|---|
| Neodymium (Nd) | Nitric Acid (HNO₃) | This compound, Hydrogen Gas | 2Nd + 6HNO₃ → 2Nd(NO₃)₃ + 3H₂↑ |
| Neodymium Oxide (Nd₂O₃) | Nitric Acid (HNO₃) | This compound, Water | Nd₂O₃ + 6HNO₃ → 2Nd(NO₃)₃ + 3H₂O |
| Neodymium Hydroxide (Nd(OH)₃) | Nitric Acid (HNO₃) | This compound, Water | Nd(OH)₃ + 3HNO₃ → Nd(NO₃)₃ + 3H₂O |
| Neodymium Carbonate (Nd₂(CO₃)₃) | Nitric Acid (HNO₃) | This compound, Water, Carbon Dioxide | Nd₂(CO₃)₃ + 6HNO₃ → 2Nd(NO₃)₃ + 3H₂O + 3CO₂↑ |
| Neodymium Sulfate (Nd₂(SO₄)₃) | Calcium Nitrate (Ca(NO₃)₂) | This compound, Calcium Sulfate | Nd₂(SO₄)₃ + 3Ca(NO₃)₂ → 2Nd(NO₃)₃ + 3CaSO₄↓ |
| Neodymium Hydroxide (Nd(OH)₃) | Ammonium Nitrate (NH₄NO₃) | This compound, Water, Ammonia | Nd(OH)₃ + 3NH₄NO₃ → Nd(NO₃)₃ + 3H₂O + 3NH₃↑ |
Precipitation Methods
Precipitation is a key technique in the synthesis and purification of neodymium compounds. In the context of producing this compound, selective precipitation is often used to remove other elements. For example, in the processing of monazite ore, after initial extraction, rare earth hydroxides can be precipitated from a solution using ammonium hydroxide. meral.edu.mm This hydroxide mixture can then be further refined.
Homogeneous precipitation is another refined approach used to create neodymium-based materials. This method involves the slow, uniform generation of a precipitating agent within the reaction mixture, which can lead to the formation of fine, uniform nanoparticles. For instance, nanoparticles of neodymium oxide have been successfully prepared using neodymium nitrate and urea (B33335) as precursors. bendola.com In this process, heating the urea causes it to decompose, gradually raising the pH and inducing the precipitation of a neodymium hydroxide precursor, which is later calcined to form the oxide. bendola.com
Hydrothermal Synthesis Approaches
Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure water to facilitate chemical reactions and crystallize materials. While not a direct method for synthesizing this compound itself, it is a crucial technique for producing neodymium-containing derivatives, often using this compound as the starting precursor. This approach is particularly valuable for creating nanomaterials with controlled size and morphology. For example, NdOOH (neodymium oxyhydroxide) nanorods have been formed via hydrothermal methods, which are then subsequently converted into hexagonal neodymium oxide nanoparticles through annealing at high temperatures. bendola.com
Biomimetic and Green Synthesis Routes
In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthesis methods. These routes aim to reduce the use of hazardous reagents and minimize energy consumption.
One novel green approach is mechanochemical synthesis, which involves using mechanical force (e.g., grinding or milling) to induce chemical reactions. This technique has been used to dope a Zinc-based metal-organic framework (Zn-MOF) with this compound. mdpi.com The process involves the simple mechanical milling of the Zn-MOF with Neodymium(III) nitrate hexahydrate, representing a solvent-free and efficient method for creating new hybrid materials. mdpi.com
Another biomimetic approach involves using biological molecules to control the synthesis of nanoparticles. A greener synthesis for neodymium selenide (Nd₂Se₃) nanoparticles has been developed that uses the enzyme nitrate reductase. mdpi.com This method represents a significant advancement in producing neodymium-based semiconductor nanoparticles through a non-toxic, eco-friendly process. mdpi.com
Synthesis of this compound Hydrates
This compound is hygroscopic and typically exists in a hydrated form, most commonly as Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O). chemimpex.comchemicalbook.com This crystalline solid is the stable form of the compound under normal atmospheric conditions. chemicalbook.com
The synthesis of the hexahydrate is straightforward and is the typical outcome of the direct reaction routes described in section 2.1 when performed in aqueous solutions. After dissolving a neodymium precursor like neodymium oxide in nitric acid, the solution is carefully evaporated. crystalls.info As the solution concentrates, the this compound crystallizes out as the hexahydrate form. The thermal decomposition of Neodymium(III) nitrate hexahydrate is a complex, gradual process that involves melting in its own water of crystallization before decomposing into neodymium oxide at higher temperatures. researchgate.net
Preparation of Neodymium-Doped Nanomaterials using this compound Precursors
This compound is a vital precursor for synthesizing a wide range of neodymium-doped nanomaterials. prochemonline.com These materials are of great interest due to their unique optical, magnetic, and catalytic properties, which have applications in electronics, lasers, and catalysis. chemimpex.com
Co-precipitation is a widely used and effective method for synthesizing multi-component nanomaterials, including those doped with neodymium. This technique involves the simultaneous precipitation of the host material and the dopant ion from a common solution. This compound is an excellent water-soluble source of neodymium ions for these processes.
Notable examples include the synthesis of Neodymium-doped Yttrium Aluminium Garnet (Nd:YAG) nanopowders. This is achieved by the co-precipitation of yttrium, aluminum, and neodymium nitrates using ammonia as the precipitating agent. researchgate.net Similarly, nanostructured neodymium orthoferrite (NdFeO₃) has been created by the co-precipitation of iron(III) and neodymium(III) cations using NaOH. mdpi.com The resulting hydroxide mixture is then annealed to form the final crystalline nanoparticles. mdpi.com
Table 2: Examples of Co-precipitation Synthesis Using this compound Precursors
| Target Nanomaterial | Neodymium Precursor | Other Precursors | Precipitating Agent | Resulting Particle Size |
|---|---|---|---|---|
| Neodymium Oxide (Nd₂O₃) | Neodymium (III) nitrate hexahydrate bendola.com | Urea bendola.com | Ammonia (from urea decomposition) bendola.com | Not specified |
| Nd:YAG (NdₓY₃₋ₓAl₅O₁₂) | Neodymium nitrate researchgate.net | Yttrium nitrate, Aluminium nitrate researchgate.net | Ammonia researchgate.net | 50–80 nm researchgate.net |
| Neodymium Orthoferrite (NdFeO₃) | Neodymium (III) nitrate mdpi.com | Iron (III) nitrate mdpi.com | Sodium Hydroxide (NaOH) mdpi.com | ~30 nm mdpi.com |
Sol-Gel Auto-Combustion Methods for Nanocrystals
The sol-gel auto-combustion technique is a versatile and efficient method for the synthesis of various nanocrystalline materials, including those derived from this compound. nih.govhep.com.cn This process is characterized by its speed and ability to produce homogeneous, highly reactive powders at the atomic level. nih.gov The methodology involves an exothermic reaction between an oxidant, typically a metal nitrate like this compound, and a fuel. nih.gov
The synthesis process begins with the dissolution of metal nitrates, including this compound, in distilled water to form a homogeneous solution. nih.gov A chelating agent, which also acts as the fuel for the combustion reaction, is then introduced. nih.govacademie-sciences.fr Common fuels include citric acid, urea, maleic acid, and glycine. academie-sciences.frscience.govresearchgate.net The role of this agent is twofold: it provides the necessary heat for the formation of the desired crystalline phase and forms stable complexes with the metal cations, preventing their selective precipitation as the water evaporates. academie-sciences.fr
Following the addition of the fuel, the solution is typically heated to facilitate the formation of a viscous gel. jetir.org This gel is the result of the formation of a continuous network of the metal complexes. Further heating of this gel to a critical temperature initiates a self-sustaining and rapid combustion reaction. jetir.orgresearchgate.net This combustion process leads to the formation of a voluminous, fluffy powder composed of nanocrystals. researchgate.net The characteristics of the final nanocrystalline product, such as particle size, morphology, and phase purity, are significantly influenced by several factors, including the type of fuel used, the fuel-to-oxidant ratio, and the annealing temperature. nih.govjetir.org
Research Findings
Detailed research has demonstrated the successful application of the sol-gel auto-combustion method for synthesizing various neodymium-containing nanocrystals. For instance, Nd³⁺ doped cobalt ferrite (B1171679) nanoparticles have been synthesized using a starch-assisted sol-gel auto-combustion method. researchgate.net In this study, the introduction of Nd³⁺ was found to influence the cation distribution and, consequently, the structural and magnetic properties of the resulting nanocrystals. researchgate.net The formation of nanocrystalline grains with a spherical morphology was confirmed through microstructural analysis. researchgate.net
Another study reported the synthesis of nanocrystalline Ni-Zn ferrites with varying neodymium content (Ni₀.₅Zn₀.₅NdxFe₂-xO₄) using a sol-gel route combined with a self-propagating combustion method. researchgate.net The results indicated that at low neodymium concentrations, a single-phase spinel structure was formed. However, exceeding a certain limit of Nd³⁺ (x > 0.04) resulted in the appearance of neodymium oxide as a separate phase. researchgate.net
The choice of fuel has been shown to be a critical parameter in determining the properties of the synthesized nanocrystals. Studies on the synthesis of NiFe₂O₄ have shown that the crystallite size can range from 22 to 51 nm depending on the chelating/combustion agent used, with options including cellulose (B213188), citric acid, glycine, and urea. academie-sciences.fr The use of microwave irradiation to initiate the combustion has been explored as a way to reduce processing time and energy consumption, leading to even smaller crystallite sizes. academie-sciences.fr
The following table summarizes typical components and conditions used in the sol-gel auto-combustion synthesis of neodymium-containing nanocrystals.
| Precursor (Oxidant) | Fuel (Chelating Agent) | Typical Fuel-to-Oxidant Molar Ratio | Combustion Initiation Temperature | Resulting Nanocrystal Product |
| Neodymium Nitrate (Nd(NO₃)₃·6H₂O) | Citric Acid | 1:1 to 1:3 | ~110-300 °C | Neodymium-doped ferrites, Neodymium oxides |
| Ferric Nitrate (Fe(NO₃)₃·9H₂O) | Urea | Variable | ~110-300 °C | Neodymium-containing complex oxides |
| Nickel Nitrate (Ni(NO₃)₂·6H₂O) | Maleic Acid | Variable | ~110-300 °C | Doped nickel ferrites |
| Cobalt Nitrate (Co(NO₃)₂·6H₂O) | Glycine | Variable | ~110-300 °C | Doped cobalt ferrites |
Advanced Characterization Techniques for Neodymium Trinitrate Compounds
Spectroscopic Elucidation
Spectroscopic methods are central to the analysis of neodymium trinitrate, providing detailed information at the molecular level. Techniques such as Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable in elucidating the intricate features of these compounds.
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful tool for probing the vibrational modes of molecules, offering a fingerprint of the functional groups and bonds present in a sample. In the context of this compound, FTIR is instrumental in analyzing the metal-ligand interactions and the presence of coordinated solvent molecules.
The interaction between the neodymium cation (Nd³⁺) and the oxygen atoms of the nitrate (B79036) ligands or coordinated water molecules gives rise to characteristic vibrational bands in the far-infrared region of the FTIR spectrum. The analysis of these metal-oxygen (Nd-O) vibrations provides direct evidence of coordination. Research has identified a characteristic Nd-O peak for neodymium oxide at approximately 660 cm⁻¹. researchgate.net In more complex systems, such as neodymium-substituted cobalt zinc ferrites, the intrinsic stretching metal vibrations at tetrahedral sites are observed in the range of 400-600 cm⁻¹. chalcogen.roresearchgate.net These findings suggest that the Nd-O stretching vibrations in this compound would also be expected within this general region, providing insight into the strength and nature of the coordination bond.
Interactive Data Table: Characteristic Metal-Oxygen FTIR Vibrational Frequencies
| Compound/System | Metal-Oxygen Bond | Wavenumber (cm⁻¹) | Reference |
| Neodymium Oxide | Nd-O | ~660 | researchgate.net |
| Neodymium Substituted Ferrites | Metal-O (tetrahedral) | 558 | chalcogen.ro |
| General Metal Oxides | M-O | 400 - 600 | researchgate.net |
This compound is often found in its hydrated form, such as neodymium (III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O). researchgate.netnanoshel.comsigmaaldrich.com FTIR spectroscopy is highly effective in confirming the presence of these coordinated water molecules. The O-H stretching vibrations of water molecules typically appear as a broad band in the region of 3200-3600 cm⁻¹. For instance, in various aqueous nitrate solutions, water monomers that are weakly hydrogen-bonded to nitrate ions show a positive peak around 3565 cm⁻¹. nih.gov Additionally, the H-O-H bending vibration of water is observed near 1630 cm⁻¹. researchgate.net The presence and characteristics of these bands in the FTIR spectrum of a this compound sample can confirm its hydration state.
The nitrate ion (NO₃⁻) can coordinate to a metal center in several ways, including as a monodentate, bidentate, or bridging ligand. FTIR spectroscopy can help elucidate the binding mode of the nitrate ligands in this compound by analyzing the vibrational bands of the nitrate group. The symmetry of the free nitrate ion (D₃h) is lowered upon coordination, leading to changes in the number and position of its characteristic infrared absorption bands. For example, the splitting of the ν₃ band and the infrared activation of the ν₁ band of the nitrate ion are indicative of its interaction with the metal cation. nih.gov The magnitude of these changes can provide information about the covalent character of the metal-nitrate bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a compound. For lanthanide compounds like this compound, the absorption spectra are characterized by sharp, narrow bands resulting from f-f electronic transitions.
The UV-Vis absorption spectrum of aqueous this compound solutions displays several characteristic absorption bands in the visible and near-infrared regions. researchgate.net These bands arise from the transitions of electrons within the 4f orbitals of the Nd³⁺ ion. ripublication.com Because the 4f electrons are well-shielded from the ligand environment, these absorption bands are typically sharp and their positions are relatively insensitive to the specific ligands coordinated to the neodymium ion. However, the intensity of these bands can be influenced by the coordination environment.
The absorption bands for aqueous Nd³⁺ are well-documented and are used for its quantitative analysis. osti.gov The transitions originate from the ⁴I₉/₂ ground state to various excited states. ripublication.com
Interactive Data Table: Major Electronic Absorption Bands of Aqueous Neodymium (III) Ion
| Wavelength (nm) | Transition from ⁴I₉/₂ to Excited State | Reference |
| 522 | - | osti.gov |
| 576 | ⁴G₅/₂, ²G₇/₂ | ripublication.comosti.gov |
| 742 | - | osti.gov |
| 798 | - | osti.gov |
The study of the electronic absorption spectra of neodymium complexes can also reveal shifts in the positions of these bands, which can be related to the nephelauxetic effect and the covalent character of the metal-ligand bond. ripublication.com
Optical Absorption Spectra of Crystalline Forms
The optical absorption spectra of crystalline this compound provide significant insight into the electronic structure and local environment of the neodymium(III) ion. The hexahydrate form, with the formula [Nd(NO₃)₃(H₂O)₄]·2H₂O, crystallizes in the triclinic space group P1. colab.ws A detailed analysis of the optical absorption spectrum of a single crystal of stoichiometric neodymium nitrate hexahydrate was conducted at a cryogenic temperature of 4.2 K across the spectral range of 10,000 to 33,000 cm⁻¹. springernature.com This study successfully reproduced the experimental sequence of 98 Stark levels, which arise from 28 different ²ˢ⁺¹Lⱼ levels, by applying a Hamiltonian model that included both free-atom and crystal-field operators. springernature.com
The absorption spectrum of the Nd³⁺ ion is characterized by several sharp and distinctive absorption bands in the visible and near-infrared (VNIR) regions due to its 4f³ electronic configuration. These transitions are from the ⁴I₉/₂ ground state to higher energy levels. The positions of these absorption features are largely independent of the host mineralogy. nih.gov Key absorption bands are observed centered at approximately 580, 745, 810, and 870 nm. nih.gov In some cases, the absorption band corresponding to the ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ transition is particularly dominant due to its hypersensitive nature. rawdatalibrary.net The band shape and oscillator strength of these hypersensitive transitions show significant changes compared to the Nd³⁺ aqua-ion, reflecting the influence of the local coordination environment. nih.gov
Table 1: Characteristic Optical Absorption Bands of Nd³⁺ from the ⁴I₉/₂ Ground State (This table is interactive. Click on the headers to sort.)
| Transition | Approximate Wavelength (nm) | Spectral Region | Reference |
|---|---|---|---|
| ⁴G₅/₂, ²G₇/₂ | 580 | Visible | nih.gov |
| ⁴F₇/₂, ⁴S₃/₂ | 745 | Near-Infrared | nih.gov |
| ⁴F₅/₂, ²H₉/₂ | 810 | Near-Infrared | nih.gov |
| ⁴F₃/₂ | 870 | Near-Infrared | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy of neodymium-containing compounds, including this compound, is challenging due to the paramagnetic nature of the Nd³⁺ ion. wikipedia.org Unlike diamagnetic compounds, paramagnetic centers cause significant broadening of NMR signals and a wide range of chemical shifts, often spanning hundreds of ppm. colab.wswikipedia.org This broadening can diminish resolution to the point that spin-spin coupling is rarely observed. wikipedia.org However, despite these challenges, paramagnetic NMR is a powerful and versatile tool, providing crucial insights into the electronic structure, magnetic properties, and geometric structure of lanthanide complexes in solution. rawdatalibrary.netineosopen.orgresearchgate.net The shorter T1 relaxation times associated with paramagnetic centers also allow for rapid spectral acquisition. wikipedia.org
The chemical shift observed for a nucleus in a paramagnetic complex is the sum of three components: the diamagnetic shift (the shift it would have in a similar diamagnetic environment), the contact shift, and the pseudocontact shift. ineosopen.org The difference between the observed paramagnetic shift and the diamagnetic shift is termed the hyperfine shift. wikipedia.org
The contact shift arises from the transfer of unpaired electron spin density through chemical bonds to the observed nucleus. wikipedia.org The pseudocontact shift (PCS) , also known as the dipolar shift, originates from the magnetic anisotropy of the paramagnetic center. wikipedia.org This anisotropy creates an additional magnetic field that has a distinct geometric dependence, proportional to 1/r³, where r is the distance from the metal ion, as well as an angular dependence. wikipedia.org For many lanthanide ions, including neodymium, the paramagnetic shift is often dominated by the pseudocontact mechanism. nih.govacs.org
Analyzing the Lanthanide-Induced Shifts (LIS) across a series of isostructural complexes with different lanthanide ions is a key strategy for separating the contact and pseudocontact contributions. rawdatalibrary.netacs.org This separation is possible because the two contributions have different dependencies on the specific lanthanide ion. ineosopen.org For instance, in a study of neodymium(III) complexes with β-diketone and heterocyclic amines, the paramagnetic shift was determined to be primarily dipolar (pseudocontact) in nature. nih.gov The coordination of nitrate ions is critical, as the number of anions in the first solvation shell directly alters the complex's geometry and magnetic anisotropy, which in turn governs the observed chemical shifts. Studies on the complexation of Nd(III) with ligands like BLPhen show that the stoichiometry dictates the formation of either a neutral [Nd(BLPhen)(NO₃)₃]⁰ complex or a charged [Nd(BLPhen)₂(NO₃)₂]⁺ complex, each with a unique electronic environment. nih.gov
NMR spectroscopy serves as an exceptionally effective probe for determining the structure of neodymium complexes in solution. researchgate.netacs.org The structural information is derived from the paramagnetic effects on the NMR spectrum, namely Lanthanide-Induced Shifts (LIS) and Lanthanide-Induced Relaxation (LIR). rawdatalibrary.netacs.org
Pseudocontact shifts (PCS) are particularly valuable as they provide long-range structural information, yielding both distance and angular coordinates for nuclei up to ~40 Å from the metal center. springernature.com This allows for the determination of the three-dimensional structure of protein-ligand complexes when a lanthanide ion is incorporated. nih.gov
Paramagnetic Relaxation Enhancement (PRE) provides distance constraints, as the relaxation rates are typically proportional to 1/r⁶, where r is the distance between the Nd³⁺ ion and the observed proton. acs.orgillinois.edu This allows for the calculation of metal-nucleus distances. illinois.edu
A comprehensive structural comparison of a complete series of lanthanide cryptate complexes, including the neodymium nitrate complex, demonstrated the power of this approach. acs.org The aqueous solution structures of the paramagnetic complexes were thoroughly characterized using proton NMR LIS and LIR data, and the results showed excellent agreement with solid-state structures determined by X-ray crystallography. acs.org Similarly, NMR was used to characterize neodymium complexes with Trensal-based ligands in solution, revealing that the larger Nd³⁺ ion tends to exhibit a higher coordination number by incorporating solvent molecules compared to the smaller Dy³⁺ ion. nih.gov
Luminescence Spectroscopy
This compound and its complexes are known for their characteristic luminescence properties. The Nd³⁺ ion exhibits intense luminescence, making it a common activator ion in various materials, including laser crystals. rawdatalibrary.net The luminescence arises from f-f electronic transitions within the 4f³ configuration of the ion. These emissions typically occur in the near-infrared (NIR) region of the electromagnetic spectrum. sid.ir
Complexes containing the Nd³⁺ ion emit characteristic light at several wavelengths in the near-infrared. sid.ir The most prominent emission bands are centered around 880 nm, 1060 nm, and 1330 nm. sid.ir These broad emission bands correspond to transitions from the excited ⁴F₃/₂ state to lower-lying energy levels. rawdatalibrary.net
The quantum efficiency of luminescence is a critical parameter that predicts the performance of a laser-active or luminescent material. rawdatalibrary.net For neodymium complexes, this efficiency is highly dependent on the coordination environment. The design of complexes with specific ligands, such as β-diketonates, is a key strategy to promote NIR emission. sid.ir These organic ligands act as "antennas," absorbing energy and efficiently transferring it to the central Nd³⁺ ion, which then emits its characteristic NIR light. sid.ir
Table 2: Principal Near-Infrared (NIR) Emission Bands of Nd³⁺ (This table is interactive. Click on the headers to sort.)
| Transition | Approximate Wavelength (nm) | Reference |
|---|---|---|
| ⁴F₃/₂ → ⁴I₉/₂ | 882 | rawdatalibrary.net |
| ⁴F₃/₂ → ⁴I₁₁/₂ | 1062 | rawdatalibrary.net |
| ⁴F₃/₂ → ⁴I₁₃/₂ | 1400 | rawdatalibrary.net |
The Judd-Ofelt (J-O) theory is a widely used theoretical framework for analyzing the intensities of 4f-4f absorption spectra in lanthanide ions. nih.gov By fitting the experimental oscillator strengths of the absorption bands to the theory, a set of three intensity parameters (Ω₂, Ω₄, and Ω₆) can be determined. nih.govineosopen.org These parameters are crucial as they provide valuable information about the local symmetry, bonding, and bulk properties of the host material surrounding the Nd³⁺ ion. nih.gov
The Ω₂ parameter is particularly sensitive to the covalency of the metal-ligand bond and the asymmetry of the coordination site. nih.gov The Ω₄ and Ω₆ parameters are more related to bulk properties like the rigidity of the host matrix. nih.gov Once determined, the J-O parameters can be used to calculate important radiative properties, including transition probabilities, radiative lifetimes, and fluorescence branching ratios for the emissive states of the Nd³⁺ ion. rawdatalibrary.netineosopen.org The spectroscopic quality factor (χ = Ω₄/Ω₆) is often used as an indicator of the potential luminescence efficiency of a material. nih.gov
Table 3: Judd-Ofelt Intensity Parameters (Ωλ) for Nd³⁺ in Various Host Materials (This table is interactive. Click on the headers to sort.)
| Host Material | Ω₂ (10⁻²⁰ cm²) | Ω₄ (10⁻²⁰ cm²) | Ω₆ (10⁻²⁰ cm²) | Reference |
|---|---|---|---|---|
| PAA:Nd (3 mol%) | 12.5 | 6.44 | 13.2 | rawdatalibrary.net |
| BaO-ZnO-B₂O₃ Glass (0.5 mol% Nd₂O₃) | 3.23 | 4.19 | 4.67 | nih.gov |
| BaO-ZnO-B₂O₃ Glass (1.0 mol% Nd₂O₃) | 3.41 | 4.31 | 4.75 | nih.gov |
| BaO-ZnO-B₂O₃ Glass (1.5 mol% Nd₂O₃) | 3.59 | 4.45 | 4.82 | nih.gov |
| BaO-ZnO-B₂O₃ Glass (2.0 mol% Nd₂O₃) | 3.71 | 4.52 | 4.87 | nih.gov |
Raman Spectroscopy for Coordination Environment Analysis
Raman spectroscopy is a powerful non-destructive technique used to investigate the coordination behavior of ions in solution and the solid state. osti.gov It probes the vibrational modes of molecules, which are sensitive to the chemical environment, bonding, and symmetry of the species under investigation. rsc.org For this compound complexes, Raman spectroscopy is particularly useful for elucidating the interactions between the neodymium (Nd³⁺) cation and the surrounding nitrate (NO₃⁻) anions and solvent molecules. Changes in the coordination structure, especially those occurring across the lanthanide series, can be monitored by observing shifts in the characteristic Raman bands. osti.gov
The nitrate anion (NO₃⁻) is a versatile ligand that can coordinate to a metal ion in several ways, most commonly as a monodentate or bidentate ligand. researchgate.net The symmetry of the free nitrate ion is D₃h, but upon coordination to a metal ion like Nd³⁺, its symmetry is lowered to C₂v. This reduction in symmetry results in changes to its vibrational spectrum, particularly the splitting of degenerate modes, which can be observed with Raman spectroscopy. cdnsciencepub.com
The vibrational modes of the nitrate ion are sensitive to its coordination mode. Raman studies are highly effective in distinguishing between monodentate and bidentate coordination. cdnsciencepub.com The key vibrational signatures for the nitrate anion include symmetric stretching (ν₁), out-of-plane deformation (ν₂), asymmetric stretching (ν₃), and in-plane deformation (ν₄). The splitting of the asymmetric stretching mode (ν₃) is often used as an indicator of coordination. The positions of these bands can help identify the nature of the metal-ligand bond. For instance, the symmetric stretching vibrations of nitrate typically appear as prominent bands in the Raman spectrum. researchgate.net
| Vibrational Mode | Symmetry (Free Ion) | Approximate Wavenumber (cm⁻¹) (Free Ion) | Comments on Coordination |
|---|---|---|---|
| Symmetric Stretch (ν₁) | A₁' | ~1050 | Shifts upon coordination. |
| Out-of-Plane Bend (ν₂) | A₂" | ~830 | Position is sensitive to the environment. |
| Asymmetric Stretch (ν₃) | E' | ~1390 | This degenerate mode splits upon coordination, providing insight into monodentate vs. bidentate binding. cdnsciencepub.com |
| In-Plane Bend (ν₄) | E' | ~720 | This degenerate mode can also split upon coordination. |
This table presents typical vibrational modes for the nitrate ion. Exact positions and splittings in this compound complexes depend on the specific coordination environment, including the presence of other ligands and the physical state (solid or solution). cdnsciencepub.comresearchgate.net
Diffuse Reflectance Spectroscopy
Diffuse Reflectance Spectroscopy (DRS) is a technique used to obtain spectroscopic information from scattering materials like powders. wikipedia.orgnist.gov Instead of measuring transmitted light, DRS collects and analyzes the light that is diffusely reflected from the sample surface. This method is particularly valuable for studying solid materials that are not amenable to conventional transmission spectroscopy, such as the crystalline powders of neodymium compounds. researchgate.net
For neodymium-containing materials, DRS in the visible and near-infrared (VNIR) regions is used to study the electronic transitions within the shielded 4f orbitals of the Nd³⁺ ion. researchgate.net The resulting spectra show sharp and characteristic absorption features. The precise positions and shapes of these absorption bands are influenced by the nature of the ligands bonded to the neodymium ion and the local crystal field effects. researchgate.net This sensitivity allows DRS to be used as a rapid, cost-effective tool for identifying neodymium in various solid compounds and for probing differences in its coordination environment. researchgate.netresearchgate.net
Materials derived from this compound, such as neodymium oxide (Nd₂O₃) or neodymium-doped functional materials, are often semiconductors whose properties are critically dependent on their optical band gap (E_g). The optical band gap can be determined from diffuse reflectance spectra using the Kubelka-Munk function to convert reflectance data into an absorption coefficient equivalent. researchgate.net
The Tauc plot method is then widely employed to estimate the band gap energy. youtube.comnih.gov This involves plotting a function of the absorbed energy, (αhν)^(1/n), against the photon energy (hν), where α is the absorption coefficient and hν is the photon energy. The exponent 'n' depends on the nature of the electronic transition (n=1/2 for direct allowed transitions and n=2 for indirect allowed transitions). youtube.com By extrapolating the linear portion of the Tauc plot to the energy axis (where the absorption is zero), the optical band gap (E_g) can be determined. youtube.com Studies on neodymium-doped materials have shown that the band gap can be tuned by varying the concentration of the dopant. researchgate.net
| Material System | Dopant Concentration (mol%) | Optical Band Gap (eV) | Transition Type |
|---|---|---|---|
| Nd-doped Zinc Borotellurite Glass | 1.0 | 3.183 | Indirect |
| 2.5 | 3.152 | Indirect |
This table provides example data on how neodymium concentration can influence the optical band gap in a derived glass material. Data adapted from a study on a neodymium-doped glass system. researchgate.net
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
Extended X-ray Absorption Fine Structure (EXAFS) is an element-specific technique that provides information about the local atomic structure around a specific absorbing atom. nist.gov By analyzing the fine structure on the high-energy side of an X-ray absorption edge, one can determine the types of neighboring atoms, their distances from the central atom, and their coordination numbers. For this compound complexes, EXAFS measurements at the Nd L₃-edge can precisely characterize the first coordination sphere of the Nd³⁺ ion. chemrxiv.org This technique is invaluable because it is not dependent on the sample being crystalline and can be applied to solutions, providing direct insight into the solvation structure. chemrxiv.org
EXAFS is particularly well-suited for determining the coordination mode of nitrate ions (monodentate vs. bidentate) in neodymium complexes. The nitrate anion can bind through one oxygen atom (monodentate) or two oxygen atoms (bidentate). researchgate.net These different binding modes result in distinct Nd-O bond distances and coordination numbers, which can be resolved by fitting the EXAFS data. For example, a bidentate nitrate will contribute two oxygen atoms at a similar distance to the central Nd³⁺ ion, while a monodentate nitrate will contribute only one.
First-principles molecular dynamics simulations, which can be validated against experimental EXAFS data, have shown that in certain neodymium complexes, nitrate binding is highly dynamic, with frequent switching between monodentate and bidentate modes. osti.gov These studies reveal that the coordination number around the neodymium ion can change depending on the ligands present, with EXAFS providing the experimental basis for determining average bond distances and coordination numbers in the local environment. chemrxiv.orgosti.gov
Structural Analysis
Crystallographic studies have confirmed that this compound hexahydrate crystals are triclinic and belong to the P-1 space group. wikipedia.orgcapes.gov.br
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 9.307(1) Å |
| b | 11.747(1) Å |
| c | 6.776(1) Å |
| α | 91.11(1)° |
| β | 112.24(1)° |
| γ | 109.15(1)° |
Data sourced from Rogers et al. (1983) via Wikipedia. wikipedia.org
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a fundamental and powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the crystal structure, phase composition, lattice parameters, and crystallite size. In the study of this compound compounds, XRD is instrumental in identifying the crystalline phases of its various hydrates and the products of their thermal decomposition.
The precise arrangement of atoms in this compound and its hydrated forms can be determined using single-crystal XRD. Neodymium nitrate is most commonly found as a hexahydrate, with the chemical formula Nd(NO₃)₃·6H₂O. wikipedia.orgcymitquimica.com Structural analysis has revealed that a more accurate formulation is [Nd(NO₃)₃(H₂O)₄]·2H₂O, indicating that four water molecules are directly coordinated to the neodymium ion. wikipedia.org This complex crystallizes in the triclinic space group P1. wikipedia.org In addition to the hexahydrate, a tetrahydrate form, Nd(NO₃)₃·4H₂O, has also been identified. crystalls.info One study on synthesized neodymium nitrate powder also identified a pentahydrate, Nd(NO₃)₃·5H₂O, with its corresponding XRD pattern matching JCPDS code 00-022-0738. researchgate.net
The crystallographic parameters for neodymium nitrate hexahydrate have been determined with high precision, providing a foundational understanding of its solid-state structure.
Table 1: Crystal Structure Data for Neodymium Nitrate Hexahydrate [Nd(NO₃)₃(H₂O)₄]·2H₂O
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | wikipedia.orgcrystalls.info |
| Space Group | P1 | wikipedia.org |
| a | 9.307(1) Å | wikipedia.org |
| b | 11.747(1) Å | wikipedia.org |
| c | 6.776(1) Å | wikipedia.org |
| α | 91.11(1)° | wikipedia.org |
| β | 112.24(1)° | wikipedia.org |
| γ | 109.15(1)° | wikipedia.org |
This compound serves as a precursor for doping other materials to modify their properties. XRD is essential for confirming the incorporation of neodymium into the host lattice and identifying any new phase formations. For example, in the synthesis of neodymium-doped Zinc Oxide (ZnO) nanoparticles, neodymium nitrate is used as the doping agent. researchgate.net The XRD patterns of the resulting materials show the characteristic peaks of the ZnO wurtzite structure, but with slight shifts and changes in intensity, indicating the successful incorporation of Nd³⁺ ions into the ZnO crystal lattice. researchgate.net
Furthermore, the thermal decomposition of this compound itself leads to the formation of various neodymium oxide and oxynitrate phases. XRD studies have tracked these transformations, showing that hydrated neodymium nitrate decomposes to NdONO₃ at elevated temperatures. wikipedia.orgresearchgate.net Further heating leads to a series of phase transformations, including the formation of monoclinic Nd(OH)₂·NO₃ at 160 °C, hexagonal Nd(OH)₃ at 315 °C, and eventually cubic and hexagonal phases of Neodymium(III) oxide (Nd₂O₃) at higher temperatures. researchgate.nettechconnect.org A study on the thermal decomposition of neodymium alginate beads, formed from a neodymium nitrate solution, showed a transformation from hexagonal Nd₂O₂(CO₃) to a mixture of cubic and hexagonal Nd₂O₃ phases upon annealing at 800°C. techconnect.org
The Rietveld refinement method is a powerful technique for analyzing powder XRD data. It involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the precise determination of lattice parameters, atomic positions, and phase fractions. mdpi.com While direct Rietveld refinement studies on this compound are not extensively documented in the provided context, the methodology is widely applied to neodymium-containing compounds.
For instance, in a study of Neodymium orthoferrite (NdFeO₃), synthesized from Nd₂O₃, the Rietveld method was used to analyze the XRD data. unm.ac.id The refinement confirmed the material possesses an orthorhombic crystal structure and allowed for the precise calculation of its lattice parameters. unm.ac.id This demonstrates the utility of the Rietveld method in accurately characterizing the structural details of complex neodymium compounds derived from precursors like neodymium nitrate.
Table 2: Lattice Parameters of Nd₁.₂FeO₃ Determined by Rietveld Refinement
| Calcination Temperature | Lattice Parameter 'a' (Å) | Lattice Parameter 'b' (Å) | Lattice Parameter 'c' (Å) | Reference |
|---|---|---|---|---|
| 750 °C | 5.581059 ± 0.000736 | 7.758627 ± 0.000947 | 5.448341 ± 0.000665 | unm.ac.id |
| 850 °C | 5.580203 ± 0.000695 | 7.756789 ± 0.000908 | 5.447646 ± 0.000626 | unm.ac.id |
| 950 °C | 5.580402 ± 0.000704 | 7.758957 ± 0.000919 | 5.449350 ± 0.000634 | unm.ac.id |
The size of the crystalline domains (crystallites) within a material significantly influences its properties. XRD provides a means to estimate the average crystallite size through the analysis of diffraction peak broadening. The Scherrer equation is commonly used for this purpose, relating the crystallite size to the peak width at half-maximum (FWHM). rigaku.comyoutube.comyoutube.com
In studies involving the thermal decomposition of neodymium nitrate precursors to form Nd₂O₃ nanoparticles, XRD has been used to assess the size of the resulting crystallites. For example, Nd₂O₃ nanopowders synthesized via thermal decomposition and annealed at 800°C were found to have an average crystallite size of 46 nm, compared to 30 nm for the non-annealed powder. techconnect.org Similarly, in neodymium-substituted cobalt zinc ferrites, the average crystallite size was determined by XRD to be in the range of 29.9-31.4 nm. chalcogen.ro
Table 3: Crystallite Size of Neodymium-Containing Nanoparticles from XRD
| Material | Condition | Average Crystallite Size (nm) | Reference |
|---|---|---|---|
| Nd₂O₃ | Non-annealed | 30 | techconnect.org |
| Nd₂O₃ | Annealed at 800°C | 46 | techconnect.org |
| Co₀.₅Zn₀.₅Fe₂-xNdxO₄ | - | 29.9 - 31.4 | chalcogen.ro |
| Nd₂O₃ (from hydrated nitrate) | Formed at 1037 °C | ~50 | researchgate.net |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface morphology and microstructure of materials at high magnification. It provides detailed information about particle shape, size distribution, and the texture of composites.
SEM is extensively used to study the morphology of nanoparticles and composites synthesized using this compound as a precursor. For instance, Nd(OH)₃ nanostructures prepared hydrothermally using Nd(NO₃)₃·6H₂O as a starting material were characterized by SEM, which revealed their detailed surface features. researchgate.net
In another study, the thermal decomposition of neodymium nitrate precursors yielded neodymium oxide products. researchgate.net SEM analysis of these products showed a nanostructure morphology characterized by nanoscale spherical grains. researchgate.net When neodymium nitrate is used to create composites, such as Co₀.₅Zn₀.₅Fe₂-xNdxO₄, SEM analysis revealed the formation of irregular grains within the micrometer range. chalcogen.ro Similarly, in composites of cerium-based oxides and nickel, where neodymium can be a component, SEM is used to observe the distribution and morphology of the constituent phases. researchgate.net
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution imaging, enabling detailed analysis of materials at the nanoscale. wikipedia.orguiowa.edu In this method, a beam of electrons is transmitted through an ultrathin specimen (typically less than 100 nm thick). wikipedia.org As the electrons pass through, they interact with the sample, and these interactions are used to form an image. The resulting image is magnified and focused onto a detector, such as a fluorescent screen or a charge-coupled device (CCD) camera. wikipedia.org TEM is capable of significantly higher resolution than light microscopes due to the smaller de Broglie wavelength of electrons, allowing for the visualization of fine details down to the atomic level. wikipedia.org This makes it an indispensable tool in materials science, chemistry, and nanotechnology for studying the size, shape, and structure of nanoparticles. wikipedia.orgnih.gov
For the analysis of this compound, TEM is crucial for characterizing the morphology and crystal structure of its nanoparticle derivatives. The technique can reveal the precise arrangement of atoms within a crystal lattice and identify any defects or dislocations. Various operating modes, including bright-field imaging, diffraction, and spectroscopy, provide comprehensive information about the material's properties. wikipedia.org
The morphology and size distribution of nanoparticles are critical parameters that influence their physical and chemical properties. nih.gov TEM is a primary technique for the direct visualization and measurement of individual nanoparticles, offering a precise determination of these characteristics. ekb.eg
To analyze a sample, such as one containing this compound-derived nanoparticles, it is typically dispersed on a TEM grid. wikipedia.org Micrographs are then captured at various magnifications. Image analysis software, like ImageJ, can be employed to process these micrographs to measure the dimensions of a large number of particles, ensuring statistical significance. nih.gov From these measurements, a particle size distribution histogram can be generated, which provides the average particle size and the standard deviation, indicating the uniformity of the sample. nih.govresearchgate.net
Research on various nanomaterials demonstrates the utility of this method. For instance, analysis of silica (B1680970) nanoparticles using TEM and subsequent image processing revealed an average diameter of 70.6 nm with a narrow size distribution. nih.gov In another study, nanoparticles were found to have a size range of 2 to 28 nm with an average size of 10 nm. researchgate.net TEM images also provide qualitative information on the morphology of the particles, revealing whether they are spherical, rod-shaped, crystalline, or aggregated. mtu.edu This detailed morphological and size information is essential for controlling the synthesis process and for the application of neodymium-based nanomaterials.
Table 1: Example Data from Nanoparticle Size Analysis using TEM
This table is illustrative, showing typical data obtained from TEM analysis of various nanoparticle samples as described in the literature.
| Sample Description | Average Particle Size (nm) | Size Distribution Range (nm) | Morphology | Source |
|---|---|---|---|---|
| Silica Nanoparticles | 70.6 | Not specified, but narrow | Uniform, spherical | nih.gov |
| Sample F3 Nanoparticles | 10 | 2 - 28 | Not specified, devoid of large particles | researchgate.net |
| Gold Nanoparticles (biosynthesized) | Not specified | 11.96 - 34.62 | Not specified | ekb.eg |
| Silver Nanoparticles (biosynthesized) | Not specified | 3.91 - 37.83 | Not specified | ekb.eg |
| Respirable Coal Mine Dust Nanoparticles | Not specified | 25 - 400 | Carbonaceous, mineral, diesel, aggregates | mtu.edu |
Thermal Analysis
Thermal analysis comprises a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. nih.gov These methods are fundamental for characterizing materials like this compound, providing critical data on phenomena such as phase transitions, thermal stability, and decomposition. eltra.com The two most common thermal analysis techniques used for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.comeltra.com The resulting data provides valuable information about the physical and chemical phenomena that involve mass loss or gain, such as dehydration, decomposition, and oxidation. eltra.com A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. eltra.com The temperature of the furnace is programmed to increase at a constant rate, and the change in sample mass is recorded continuously. eltra.com This allows for the determination of the thermal stability of materials and the study of their decomposition kinetics. nih.gov
The thermal decomposition of this compound, particularly its common form, neodymium nitrate hexahydrate (Nd(NO₃)₃·6H₂O), is a complex, gradual process. iaea.orgresearchgate.net TGA studies show that upon heating, the compound first melts in its own water of crystallization. iaea.orgresearchgate.net The decomposition proceeds through several steps, involving the formation of intermediate compounds such as neodymium oxynitrate (NdONO₃). wikipedia.org
The primary volatile products released during the thermolysis of neodymium nitrate hexahydrate are water (H₂O), nitric acid (HNO₃), an azeotropic mixture of nitric acid and water, nitrogen dioxide (NO₂), and oxygen (O₂). iaea.org The process begins with a condensation of the initial monomer, leading to a complex, multi-component system that eventually yields normal neodymium oxide (Nd₂O₃) as the final solid product. iaea.orgresearchgate.net
Kinetic analysis of TGA data can elucidate the mechanisms and activation energies of these decomposition steps. osti.gov While specific kinetic parameters for this compound are complex due to the overlapping reaction steps, studies on related lanthanide nitrates show that decomposition can be described by mechanisms such as the contracting area and contracting volume models. researchgate.net The study of the evolved gases, often coupled with techniques like Fourier Transform Infrared Spectroscopy (TGA-IR), is crucial for identifying the decomposition products and confirming the proposed reaction pathways. osti.govnih.gov
Table 2: Key Volatile Products from Neodymium Nitrate Hexahydrate Thermolysis
| Product | Chemical Formula | Source |
|---|---|---|
| Water | H₂O | iaea.org |
| Nitric Acid | HNO₃ | iaea.org |
| Nitrogen Dioxide | NO₂ | iaea.org |
| Oxygen | O₂ | iaea.org |
TGA is widely used to assess the thermal stability of composite materials. nih.gov The introduction of inorganic compounds, such as those derived from this compound, into polymer matrices can significantly enhance their performance at elevated temperatures. nih.gov
For example, research on polyimide (PI) composites modified with neodymium oxide (Nd₂O₃), a decomposition product of this compound, has demonstrated this effect. nih.gov TGA results indicated that the temperature at which 5% weight loss occurs (Td5%) for the PI/Nd₂O₃ hybrid materials increased from 557 °C for the pure polyimide to 575 °C for the composite. nih.gov Furthermore, under isothermal aging at 350 °C, the weight loss of the modified composites was significantly lower than that of the pure polymer. nih.gov This improvement in thermal stability is often attributed to the formation of a protective char layer or the catalytic effect of the metal oxide, which alters the decomposition mechanism of the polymer. nih.govmdpi.com TGA provides a quantitative measure of this enhancement, making it an essential tool for the development of high-performance materials for demanding applications. researchgate.netmdpi.com
Table 3: TGA Data for Neodymium Oxide Modified Polyimide Composites
| Material | 5% Decomposition Temperature (Td5%) | Isothermal Weight Loss (at 350°C for 450h) | Source |
|---|---|---|---|
| Pure Polyimide (PI) | 557 °C | Not specified, used as baseline | nih.gov |
| PI/Nd₂O₃ Hybrid (0.4-1 wt%) | 575 °C | Reduced by 28% to 31% compared to pure PI | nih.gov |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nasa.gov The sample and reference are maintained at nearly the same temperature throughout the experiment. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions, where heat is either absorbed (endothermic process) or released (exothermic process). nasa.govresearchgate.net
For neodymium nitrate hexahydrate, DSC studies complement TGA data by identifying the temperatures of phase transitions. iaea.orgresearchgate.net Research shows that Nd(NO₃)₃·6H₂O melts in its own water of crystallization at a temperature of 328 K (55 °C). iaea.orgresearchgate.net The DSC thermogram for this process would show a distinct endothermic peak corresponding to this melting event. No other phase transitions are observed above 233 K until decomposition begins. iaea.orgresearchgate.net In the study of composites, DSC can be used to determine the effects of additives like neodymium compounds on the glass transition temperature (Tg) or melting and curing characteristics of the polymer matrix. mdpi.comresearchgate.net
Table 4: Known Thermal Transition for Neodymium Nitrate Hexahydrate
| Compound | Transition | Temperature (K) | Source |
|---|---|---|---|
| Nd(NO₃)₃·6H₂O | Melting in water of crystallization | 328 | iaea.orgresearchgate.net |
Phase Transitions and Dehydration Processes
This compound, particularly in its hexahydrate form (Nd(NO₃)₃·6H₂O), exhibits distinct thermal behaviors. Studies show that the hexahydrate does not undergo phase transitions at temperatures above 233 K (-40°C). scispace.com Instead, at 328 K (55°C), the compound melts within its own water of crystallization. rsisinternational.orgorientjchem.org
The thermal decomposition of this compound hexahydrate is a complex and gradual process rather than a simple, single-step dehydration. scispace.comrsisinternational.org The process is initiated by the condensation of approximately six monomers of Nd(NO₃)₃·6H₂O to form a larger cluster. rsisinternational.orgorientjchem.org Following this aggregation, a continuous and intricate decomposition occurs. This decomposition involves the progressive loss of volatile products, including water, nitric acid, and an azeotropic mixture of 68% HNO₃ and 32% H₂O. rsisinternational.org As temperatures increase further, the intermediate oxynitrates degrade, releasing nitrogen dioxide and oxygen, which ultimately leads to the formation of normal neodymium oxide (Nd₂O₃). scispace.comrsisinternational.org Throughout this thermolysis, the system is characterized as a multicomponent, multiphase system that remains far from equilibrium until the final oxide is formed. rsisinternational.org
Elemental Analysis
In the characterization of a complex with the formula Nd₂Ga₈C₁₄₆H₁₇₀N₂₂O₆₆Na₂, elemental analysis yielded results that closely matched the theoretical composition, thereby validating the proposed structure. umich.edu
Elemental Analysis Data for Nd₂Ga₈C₁₄₆H₁₇₀N₂₂O₆₆Na₂
| Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|
| Carbon (C) | 41.94 | 41.87 | umich.edu |
| Hydrogen (H) | 4.10 | 3.87 | umich.edu |
| Nitrogen (N) | 7.37 | 7.44 | umich.edu |
Coordination Chemistry of Neodymium Iii Nitrate
Ligand Binding and Complex Formation
The formation of neodymium(III) nitrate (B79036) complexes involves the displacement of water molecules from the hydrated Nd³⁺ ion by various ligands. The nature of these ligands, ranging from simple anions to complex organic molecules, dictates the stoichiometry, stability, and structure of the final product.
The nitrate ion can coordinate to a metal center in two primary modes: as a monodentate ligand, where one oxygen atom binds to the metal, or as a bidentate ligand, where two oxygen atoms from the same nitrate ion bind to the metal. wikipedia.orglibretexts.org In neodymium(III) nitrate complexes, both coordination modes are prevalent and can coexist, often in dynamic equilibrium.
Conversely, in a 2:1 complex, [Nd(BLPhen)₂(NO₃)₂]⁺, only two nitrate ions remain in the primary coordination sphere, while the third is displaced. nih.govacs.org In this environment, the coordination of the two nitrate anions can be highly dynamic, frequently switching between monodentate and bidentate modes. osti.gov This dynamic behavior is also observed in aqueous solutions of simple neodymium nitrate, where both monodentate and bidentate interactions occur, with the number of coordinated nitrates increasing from cerium to ytterbium across the lanthanide series. researchgate.net
| Complex Stoichiometry | Nitrate Coordination Mode | Resulting Complex |
| 1:1 Nd(III):BLPhen | Three bidentate nitrates nih.gov | [Nd(BLPhen)(NO₃)₃] (neutral) nih.govacs.org |
| 2:1 Nd(III):BLPhen | Two nitrates (dynamic monodentate/bidentate) osti.gov | [Nd(BLPhen)₂(NO₃)₂]⁺ (charged) nih.govacs.org |
The large ionic radius of the Nd³⁺ ion allows for high coordination numbers, typically ranging from 8 to 12. libretexts.orgnih.govlibretexts.org In aqueous solutions, neodymium is generally nine-coordinate. acs.org The solid hexahydrate of neodymium nitrate, more accurately formulated as [Nd(NO₃)₃(H₂O)₄]·2H₂O, features a nine-coordinate Nd³⁺ ion. wikipedia.org The geometry for this coordination number is often a tricapped trigonal prismatic structure. wikipedia.org
Another common geometry for nine-coordinate complexes is the capped square antiprism. wikipedia.org This geometry involves a central atom surrounded by eight atoms at the vertices of a square antiprism, with a ninth "capping" atom located over one of the square faces. wikipedia.org Octacoordinate (8-coordinate) complexes are also known, often adopting a square antiprismatic or dodecahedral geometry. asianpubs.orgwikipedia.org The specific geometry adopted is a fine balance between minimizing inter-ligand repulsion and maximizing the coordination number. libretexts.org For example, moving along the lanthanide series from lanthanum to europium in complexes with two BLPhen ligands, the coordination number drops from 11 for La(III) and Nd(III) to 10 for Eu(III) due to the shrinking ionic radius. osti.gov
| Coordination Number | Common Geometries | Example |
| 9 | Tricapped Trigonal Prismatic wikipedia.org | [Nd(NO₃)₃(H₂O)₄]·2H₂O wikipedia.org |
| 9 | Capped Square Antiprismatic wikipedia.org | General nine-coordinate complexes |
| 8 | Square Antiprismatic, Dodecahedral wikipedia.org | [Ln(MZ)₂(NO₃)₂]NO₃ (where Ln=Nd) asianpubs.org |
| 11 | - | [Nd(BLPhen)₂]³⁺ complexes osti.gov |
Neodymium(III) nitrate serves as a precursor for the synthesis of ternary complexes, which incorporate two different types of ligands in addition to the metal ion. Such complexes involving biochemical ligands are of significant interest. A notable example is the synthesis of a ternary complex by reacting neodymium(III) nitrate hexahydrate with the anti-ulcer drug lansoprazole (B1674482) and the RNA base uracil (B121893). researchgate.net In this complex, both lansoprazole and uracil act as bidentate ligands, resulting in a coordination compound with the general formula (Llanso.Nd.LUra.4H₂O)X·nH₂O, where X is a counter-ion. researchgate.net
Another significant ternary system involves the complexation of neodymium with N-(hydroxyethyl)ethylenediaminetetraacetic acid (HEDTA) and citrate (B86180). acs.org Neodymium, which is typically nine-coordinate, can form higher-order complexes with relatively small ligands. acs.org The Nd(HEDTA) complex is neutral, which facilitates the coordination of a negatively charged secondary ligand like citrate by avoiding electrostatic repulsion. acs.org This leads to the formation of a ternary Nd-HEDTA-citrate species. acs.org
Neodymium(III) nitrate readily forms complexes with a wide array of organic ligands, which often feature nitrogen and oxygen donor atoms.
Phenanthrolinediamides: Ligands like 2,9-bis-lactam-1,10-phenanthroline (BLPhen) have shown high performance in complexing Nd(III). nih.govacs.org Depending on the stoichiometry, these ligands can form either 1:1 or 2:1 complexes with Nd(III). nih.gov In these complexes, the Nd(III) ion is captured in a pocket formed by the ligand, with average Nd-N bond distances of 2.69 Å in the 1:1 complex and 2.72 Å in the 2:1 complex. nih.govacs.org
Aminopolycarboxylic Acids: Ligands such as nitrilotriacetic acid (NTA) and ethylenediaminetetraacetic acid (EDTA) are powerful chelating agents for lanthanide ions. HEDTA, a derivative of EDTA, forms a neutral complex, Nd(HEDTA), which can further coordinate with other ligands like citrate to form ternary complexes. acs.org The coordination of Nd(HEDTA) is likely hexadentate, leaving space in the coordination sphere for additional ligands. acs.org
Other Organic Ligands: Mepazine, a phenothiazine (B1677639) derivative, acts as a bidentate ligand, coordinating to Nd(III) through its heterocyclic nitrogen and a tertiary nitrogen in its side chain to form eight-coordinate complexes with the general formula [Nd(MZ)₂(NO₃)₂]NO₃. asianpubs.orgresearchgate.net
The ligand environment surrounding the Nd³⁺ ion significantly influences its electronic properties, particularly its luminescence. The coordination of organic ligands can enhance the luminescence intensity through an "antenna effect," where the ligand absorbs light and efficiently transfers the energy to the metal ion.
Studies on neodymium complexes with 4-(cyclohexanecarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one have shown that varying the stoichiometry (the number of ligands per metal ion) affects the photoluminescence spectra and quantum yield. mdpi.com For instance, while adding a fourth ligand molecule did not significantly change the near-infrared (NIR) quantum yield for Nd³⁺ complexes, it did increase molar extinction. mdpi.com The symmetry of the complex also plays a role; changes in the ligand field can cause changes in the delocalization of the outer d-orbitals of the ion, an effect known as the nephelauxetic effect. mdpi.com In complexes with mepazine, bonding parameters calculated from electronic spectra suggest a weak covalent character for the metal-ligand bond. asianpubs.org
Supramolecular Interactions and Self-Assembly
Beyond the primary coordination sphere, weaker, non-covalent interactions play a crucial role in the organization of neodymium nitrate complexes into larger, ordered structures known as supramolecular assemblies. researchgate.net These interactions, which include hydrogen bonding, electrostatic forces, van der Waals forces, and π-π stacking, drive the self-assembly process. nih.govbohrium.com
Metal-ligand coordination is a fundamental driving force in the self-assembly of many supramolecular systems. researchgate.net In the context of neodymium nitrate complexes, the initial formation of a coordination complex is the first step. Subsequently, these complexes can self-assemble through other non-covalent interactions. For example, hydrogen bonds can form between coordinated water molecules or functional groups on the organic ligands. nih.gov Electrostatic interactions can occur between charged complexes or between the complex and counter-ions. researchgate.net In complexes containing aromatic ligands like phenanthroline, π-π stacking interactions can lead to the formation of extended architectures. nih.gov The reversible and specific nature of these weak interactions allows for the spontaneous and controlled formation of complex, functional materials from molecular components. researchgate.net
Interaction with Other Anions (e.g., borohydride (B1222165), chloride)
The coordination sphere of the neodymium(III) ion in neodymium trinitrate is subject to modification by the presence of other anions, leading to the formation of mixed-anion complexes or the complete replacement of the nitrate ligands.
Chloride:
The interaction between neodymium(III) and chloride ions in aqueous solutions has been studied, revealing the formation of neodymium-chloride complexes. Spectrophotometric studies have identified the formation of NdCl²⁺ and NdCl₂⁺ species, particularly at elevated temperatures. osti.gov At 25°C, the simple hydrated Nd³⁺ ion is the dominant species in chloride solutions, but as the temperature increases, the formation of chloride complexes becomes more significant. osti.gov
The existence of a mixed neodymium nitrate-chloride complex, specifically NdCl(NO₃)₂{[(MeO)₂PO]₂C(OH)tBu}₂, has been confirmed through single-crystal X-ray diffraction. In this structure, the nitrate ions act as bidentate ligands, and there is evidence of intramolecular hydrogen bonding between the hydroxyl group of the phosphonate (B1237965) ligand and the coordinated nitrate and chloride ligands. nih.gov In nitrate-chloride melts, the absorption spectra of neodymium(III) are influenced by the addition of chloride ions, indicating a change in the coordination environment of the Nd³⁺ ion. mdpi.com
Borohydride:
Direct studies on the interaction of this compound with borohydride (BH₄⁻) are not extensively documented. However, the chemistry of neodymium borohydride complexes, typically synthesized from neodymium chloride, provides insight into the potential interactions. The borohydride anion is known to act as a pseudohalide and can participate in metathesis reactions. wikipedia.org
The dissolution of neodymium chloride in a lithium borohydride-based electrolyte has been shown to result in a mixed coordination environment around the neodymium ion, involving both borohydride and chloride anions, particularly in concentrated solutions. researchgate.netresearchgate.net This suggests that in the presence of borohydride ions, it is plausible for a similar interaction to occur with this compound, potentially leading to the formation of mixed nitrate-borohydride complexes or the displacement of nitrate ligands from the coordination sphere of the neodymium ion. The synthesis of various neodymium borohydride complexes, often starting from NdCl₃, underscores the stability of the Nd-BH₄ bond. upm.esgithub.ioyoutube.comacs.org
Thermodynamics of Complexation
The formation of complexes between neodymium(III) and various ligands, including nitrate, is governed by thermodynamic principles. The stability of these complexes is quantified by stability constants, and the associated enthalpy and entropy changes provide further insight into the nature of the bonding.
The stability constant (β) is a measure of the strength of the interaction between a metal ion and a ligand in solution. For the complexation of neodymium(III) with nitrate, the formation of the NdNO₃²⁺ complex has been studied at various temperatures. osti.govnih.gov The complex is considered weak, but its stability slightly increases with rising temperature. osti.govnih.gov
The stability constants for neodymium-chloride complexes have also been determined. The formation of NdCl²⁺ and NdCl₂⁺ is favored at higher temperatures. osti.gov
Table 1: Stability Constants (log β) of Neodymium(III) Complexes
| Complex | Temperature (°C) | log β | Reference |
|---|---|---|---|
| NdNO₃²⁺ | 25 | 0.45 ± 0.05 | osti.govnih.gov |
| NdNO₃²⁺ | 40 | 0.51 ± 0.06 | osti.govnih.gov |
| NdNO₃²⁺ | 55 | 0.58 ± 0.07 | osti.govnih.gov |
| NdNO₃²⁺ | 70 | 0.65 ± 0.08 | osti.govnih.gov |
| NdCl²⁺ | 25 | -0.4 ± 0.2 | osti.gov |
| NdCl²⁺ | 100 | 0.8 ± 0.2 | osti.gov |
| NdCl²⁺ | 200 | 2.3 ± 0.2 | osti.gov |
| NdCl₂⁺ | 100 | 0.1 ± 0.3 | osti.gov |
Note: Stability constants are reported for specific ionic strengths and conditions as detailed in the cited literature.
The thermodynamics of complexation are further described by the changes in enthalpy (ΔH) and entropy (ΔS). For the formation of the NdNO₃²⁺ complex, the enthalpy of complexation at 25°C has been determined by microcalorimetry to be small and positive. osti.govnih.gov This endothermic nature, coupled with the increasing stability constant at higher temperatures, indicates that the complex formation is entropically driven. osti.govnih.gov
Table 2: Thermodynamic Parameters for the Formation of NdNO₃²⁺ at 25°C
| Parameter | Value | Units | Reference |
|---|---|---|---|
| ΔH° | 1.5 ± 0.2 | kJ·mol⁻¹ | osti.govnih.gov |
| ΔG° | -2.57 ± 0.28 | kJ·mol⁻¹ | Calculated from log β |
Note: Thermodynamic parameters are for the reaction Nd³⁺ + NO₃⁻ ⇌ NdNO₃²⁺ at standard conditions.
Solution Chemistry and Solvation Phenomena of Neodymium Iii Nitrate
Solvent Effects on Coordination Environment
The immediate chemical environment around the neodymium(III) ion, known as the first coordination sphere, is highly sensitive to the solvent system. The composition and geometry of this sphere are influenced by the solvent's ability to donate electrons, its dielectric constant, and its molecular structure.
The coordination of neodymium(III) with nitrate (B79036) ions is markedly different in aqueous solutions compared to ionic liquids. In water, the complexation is relatively weak. researchgate.netnih.gov Spectrophotometric and microcalorimetric studies indicate the formation of a weak NdNO₃²⁺ complex, which becomes slightly stronger at higher temperatures. nih.gov The primary species in aqueous solutions are the simple hydrated ion, [Nd(H₂O)₉]³⁺, and the first complex, [Nd(NO₃)(H₂O)ₓ]²⁺. researchgate.netnih.govwikipedia.org Evidence suggests that the nitrate ion coordinates in an inner-sphere, bidentate fashion, displacing water molecules. nih.gov
In stark contrast, the complexation between Nd(III) and nitrate is significantly stronger in ionic liquids, such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BumimTf₂N). researchgate.net In dry BumimTf₂N, up to six successive nitrate complexes, from Nd(NO₃)²⁺ to Nd(NO₃)₆³⁻, have been observed. researchgate.net The stability constant for Nd(NO₃)₂⁺ in this ionic liquid is seven orders ofmagnitude higher than in water, a difference attributed to the distinct solvation and electrostatic interactions in the different media. researchgate.net The extraction of neodymium(III) from acidic nitrate medium using dialkylphosphate ionic liquids further highlights the importance of the ionic liquid's cation and the concentration of nitrate anions in the aqueous phase, which influence the distribution and extraction behavior. rsc.org
In organic solvents, the coordination environment of neodymium(III) is diverse and highly dependent on the specific solvent and the presence of other ligands.
Dichloroethane (DCE): First-principles molecular dynamics (FPMD) simulations of Nd(NO₃)₃ complexed with a bis-lactam-1,10-phenanthroline (BLPhen) ligand in DCE reveal detailed coordination structures. nih.govosti.gov In a 1:1 complex, [Nd(BLPhen)(NO₃)₃]⁰, all three nitrate anions are bound to the Nd(III) ion in a bidentate fashion. nih.gov However, in a 2:1 complex, [Nd(BLPhen)₂(NO₃)₂]⁺, only two nitrate ions remain in the first solvation shell, while the third is displaced to the outer sphere. nih.govosti.gov The binding of the nitrates is dynamic, switching between monodentate and bidentate modes. nih.govosti.gov
Methanol (B129727): Studies on concentrated neodymium trichloride (B1173362) solutions in methanol provide insights into solvent effects. acs.org While this study used the chloride salt, it demonstrates methanol's role as a coordinating solvent for neodymium ions.
Dimethyl Sulfoxide (DMSO): Research on the dissolution of neodymium chloride in DMSO shows that DMSO can effectively dissolve neodymium salts, forming complex solutions. mdpi.comresearchgate.net The study focused on electrodeposition but required an understanding of the Nd complexation within the solvent. mdpi.comresearchgate.net
Acetone: When neodymium nitrate is mixed with certain heptadentate ligands in acetone, the larger Nd³⁺ ion tends to expand its coordination sphere by incorporating solvent molecules, resulting in complexes with coordination numbers greater than seven. nih.govacs.org
In aqueous solutions and hydrated crystalline forms, water molecules are integral to the primary coordination sphere of the neodymium ion. The common hexahydrate form has a crystal structure more accurately described as [Nd(NO₃)₃(H₂O)₄]·2H₂O, indicating that four water molecules are directly coordinated to the metal center. wikipedia.org The remaining two are water of crystallization. wikipedia.org In aqueous solution, the larger lanthanide ions like Nd(III) are typically nine-coordinate, existing as the [Nd(H₂O)₉]³⁺ aqua ion before any complexation with nitrate occurs. wikipedia.org The process of complexation with nitrate in water is a substitution reaction where coordinated water molecules are replaced by incoming nitrate anions. researchgate.net This release of water molecules from the solvation sphere is a significant driving force, particularly in solvent extraction processes. researchgate.net
Ion-Pair Formation and Dissociation Equilibria
The association between the Nd³⁺ cation and NO₃⁻ anions in solution establishes a series of equilibria involving ion-pair formation and dissociation. In water, the equilibrium strongly favors the dissociated ions, and the formation of the first ion pair, NdNO₃²⁺, is characterized by a small stability constant. researchgate.netnih.gov
In contrast, in low-polarity organic solvents or ionic liquids, the equilibria shift significantly toward the formation of neutral or even anionic complexes. researchgate.netnih.gov In the DCE-BLPhen system, the formation of the neutral [Nd(BLPhen)(NO₃)₃]⁰ complex or the charged [Nd(BLPhen)₂(NO₃)₂]⁺ complex with its counter-ion represents different states of ion association. nih.gov The dissociation of the third nitrate from the 2:1 complex into the outer solvation shell is a clear example of a dissociation equilibrium in an organic medium. nih.gov These equilibria are fundamental to processes like solvent extraction, where charge-neutral species are preferentially transferred into the organic phase.
Speciation of Neodymium(III) in Solution
The term "speciation" refers to the distribution of a chemical element among different chemical species in a system. For neodymium(III) nitrate, the speciation is highly dependent on the solvent and the concentration of nitrate.
Aqueous Solution: Speciation is limited. The predominant species are the hydrated Nd³⁺ ion and the first nitrate complex, Nd(NO₃)²⁺. researchgate.net A second complex, Nd(NO₃)₂⁺, may also form but at very low concentrations. researchgate.net
Ionic Liquid (BumimTf₂N): The speciation is much richer, with a series of successive complexes, Nd(NO₃)ⱼ⁽³⁻ʲ⁾⁺ where j can range from 1 to 6. researchgate.net This demonstrates a gradual replacement of solvent components by nitrate ions in the coordination sphere.
Organic Solvents: In the presence of other ligands like BLPhen in DCE, the speciation includes complex species such as [Nd(BLPhen)(NO₃)₃]⁰ and [Nd(BLPhen)₂(NO₃)₂]⁺. nih.gov The relative amounts of these species depend on the stoichiometry of the ligand to the metal.
Solvation Mechanisms (e.g., metathesis vs. complexation pathways)
The dissolution and solvation of neodymium(III) nitrate can be understood through different mechanistic pathways.
A complexation pathway is evident in most systems, where the central Nd³⁺ ion coordinates with solvent molecules and/or nitrate anions. In water, this involves the formation of aqua ions followed by the substitution of water by nitrate. researchgate.netnih.gov In ionic liquids, the complexation proceeds via the replacement of weakly coordinating solvent ions or water molecules by the bidentate nitrate anions. researchgate.net
A metathesis or ion exchange mechanism can be relevant in certain contexts, such as in the synthesis of neodymium trinitrate from other neodymium salts. For example, reacting neodymium sulfate (B86663) with calcium or lead(II) nitrate results in the precipitation of the insoluble sulfate salt, leaving this compound in solution. crystalls.info In solvent extraction systems, the mechanism often involves ion association or ion exchange, where the neodymium ion is transferred between phases. For instance, separation of neodymium from nitrate solutions using mixtures of extractants like methyltri-n-octylammonium nitrate and tri-n-butyl phosphate (B84403) involves the displacement of ligands in the coordination sphere, forming different charged nitrate complexes in the organic phase. nih.gov
Influence of Ionic Strength and pH on Complexation Behavior
The solution chemistry of neodymium(III) nitrate is profoundly influenced by the properties of the aqueous medium, particularly its ionic strength and pH. These two master variables govern the speciation of the neodymium ion, the extent of nitrate complexation, and the formation of competing hydrolysis products. Understanding their effects is critical for predicting the behavior of neodymium in various chemical environments, from geological systems to separation and recovery processes.
The complexation between the neodymium cation (Nd³⁺) and the nitrate anion (NO₃⁻) in aqueous solution is generally considered to be weak, proceeding through the formation of inner-sphere and outer-sphere complexes. researchgate.net The equilibrium is dynamic and highly sensitive to the surrounding solution conditions.
Influence of Ionic Strength
Research into the complexation of Nd(III) with other anions, such as tetraborate, provides insight into how stability constants vary with ionic strength. In studies conducted in NaCl media, the stability constants for neodymium complexes were shown to change systematically as a function of the salt concentration. researchgate.net For instance, the stability constant (logβ₁) for the first neodymium-tetraborate complex was determined at various ionic strengths, illustrating the dependence of complex formation on the background electrolyte concentration. researchgate.net While direct data for the Nd³⁺-NO₃⁻ system is sparse in the provided context, the principles are transferable. An increase in ionic strength can affect the Gibbs energy, enthalpy, and entropy of complexation. acs.org
The stability of neodymium complexes is often studied in media with a constant high ionic strength (e.g., NaClO₄) to minimize variations in activity coefficients, allowing for the determination of concentration-based stability constants that are comparable across different experiments. mdpi.com
Table 1: Effect of Ionic Strength on Neodymium(III) Tetraborate Complexation Stability
This table, based on findings from studies on analogous f-element complexation, illustrates the principle of how ionic strength affects complex stability. The data shows the determined stability constants for a neodymium complex at different ionic strengths. researchgate.net
| Ionic Strength (I, molal NaCl) | Stability Constant (logβ₁) |
| 0 | 4.55 ± 0.06 |
| 5.6 | 4.06 ± 0.15 |
Note: Data is for the Nd(III)-tetraborate complex as an illustrative example of the ionic strength effect. researchgate.net
Influence of pH
The hydrogen ion concentration (pH) is a critical factor controlling the speciation of neodymium(III) in aqueous solutions. It dictates the competition between nitrate complexation and the hydrolysis of the Nd³⁺ ion.
At low pH values (acidic conditions), the hydrated neodymium ion, [Nd(H₂O)ₙ]³⁺, is the predominant species. In this range, it can form relatively weak complexes with nitrate ions, such as [Nd(NO₃)]²⁺ and [Nd(NO₃)₂]⁺. researchgate.net The extraction efficiency of neodymium(III) from aqueous nitrate solutions is observed to be very low at highly acidic pH levels (e.g., pH 0.5), indicating that the cationic neodymium species are stable in the aqueous phase. researchgate.net
As the pH increases towards near-neutral conditions (pH 6.0 to 7.5), hydrolysis begins to occur, where water molecules coordinated to the Nd³⁺ ion deprotonate to form hydroxy complexes like [Nd(OH)]²⁺ and other polynuclear species. mdpi.comnih.gov This process becomes increasingly significant as the solution becomes less acidic. Geochemical modeling suggests that in near-neutral, low-temperature waters, neodymium mobility is very low, implying the formation of less soluble species. nih.gov The smooth increase in pH, for example through the decomposition of urea (B33335), can lead to the controlled precipitation of neodymium hydroxide (B78521) or basic salts, eventually forming neodymium oxide upon heating. bendola.com
The extraction of Nd(III) using certain organic extractants shows a sharp increase in efficiency as the pH rises from 1.5 to 2.0, which is explained by a cation-exchange mechanism where H⁺ ions are released. researchgate.net This demonstrates the strong pH dependence of neodymium's phase transfer behavior, which is directly linked to its speciation in the aqueous phase. researchgate.net In general, for many elements, the ratios of different chemical species in solution are directly dependent on pH. rsc.org
Table 2: Influence of pH on the Extraction Efficiency of Neodymium(III)
This table shows the relationship between the pH of the aqueous solution and the efficiency of Nd(III) extraction, which reflects the changing speciation of neodymium. researchgate.net
| Solution pH | Extraction Efficiency of Nd(III) (%) |
| 0.5 | 0.17 |
| 1.5 | ~68 |
| 2.0 | ~87 |
Note: Data reflects extraction by Cyanex 572 and demonstrates the effect of pH on the availability of Nd(III) for complexation and extraction. researchgate.net
Theoretical and Computational Studies of Neodymium Trinitrate Complexes
First-Principles Molecular Dynamics (FPMD) Simulations
First-Principles Molecular Dynamics (FPMD) simulations are a powerful tool for studying the behavior of chemical systems at the atomistic level, incorporating quantum mechanical calculations to describe atomic interactions. This method is particularly valuable for understanding the dynamic nature of complexation and solvation.
Atomistic Elucidation of Complex Structures
FPMD simulations have been employed to investigate the structure of complexes formed by Nd(NO₃)₃ with various ligands in different solvents. For instance, FPMD simulations have been used to unveil the structure of complexes formed by Neodymium(III) with a bis-lactam phenanthroline (BLPhen) ligand in dichloroethane (DCE) solvent. These simulations showed that BLPhen can bind to Nd(III) in either a 1:1 or 2:1 stoichiometry. In the 1:1 complex, three nitrate (B79036) ions bind to Nd(III) in a bidentate mode within the first solvation shell, resulting in a neutral complex, [Nd(BLPhen)(NO₃)₃]⁰, in the organic phase. In the 2:1 complex, only two nitrate ions were found in the first solvation shell, forming a charged complex, [Nd(BLPhen)₂(NO₃)₂]⁺, with the third nitrate ion located in the outer solvation shell. nih.govresearchgate.netacs.orgacs.org The binding pocket created by the two rigid BLPhen ligands in the 2:1 complex was shown to accommodate two nitrate ions binding from opposite sides of the Nd(III) center. nih.govacs.org The structures of the first solvation shells and key distances determined from FPMD simulations have shown good agreement with available single-crystal structures of similar complexes. acs.orgacs.org
Dynamics of Ligand and Anion Interactions
FPMD simulations provide insights into the dynamic aspects of ligand and anion interactions with the Nd(III) center. In the 1:1 Nd(III)-BLPhen complex, the first solvation shell was observed to be stable with small fluctuations in Nd-N and Nd-O distances. researchgate.netacs.org In contrast, the 2:1 complex exhibited a more dynamic and less stable first solvation shell with greater fluctuations in these distances. researchgate.netacs.org
The dynamics of nitrate interaction with Nd(III) have also been explored. In the 1:1 complex, the nitrates initially coordinated in a mixture of bidentate and monodentate modes, with all three nitrates eventually becoming bidentate over the simulation time. acs.org For the 2:1 complex, the nitrate binding was found to be more dynamic, with the two nitrates in the first solvation shell primarily exhibiting monodentate coordination, occasionally switching to bidentate. nih.govacs.org The third nitrate in the 2:1 complex was observed to dynamically move out of the first solvation shell and remain at a greater distance from the metal center. nih.gov
Quantum Chemistry Approaches
Quantum chemistry methods, including density functional theory (DFT) and ab initio calculations, are essential for investigating the electronic structure, bonding, and stability of neodymium trinitrate complexes. These methods can provide detailed information about the nature of the interactions between the Nd(III) ion, nitrate ligands, and co-ligands.
Computational studies on rare-earth element complexes with organic ligands in solvents are often carried out at the quantum chemistry level. acs.org DFT calculations, for instance, have been used to study the complexation behavior of Nd(III) with ligands like tri-n-butyl phosphate (B84403) (TBP) and tri-iso-amyl phosphate (TiAP), providing insights into coordination geometries and complexation energies. researchgate.net
Implicit Solvation Models
Implicit solvation models are frequently used in quantum chemistry calculations to approximate the effects of a solvent environment without explicitly including individual solvent molecules. acs.orgchemrxiv.orgosti.govarxiv.org These models treat the solvent as a continuous dielectric medium surrounding the solute. osti.gov Implicit solvation models are computationally less demanding than explicit solvent models, making them practical for studying larger systems or performing more extensive conformational sampling. chemrxiv.orgosti.gov
While implicit solvation models can provide a computationally efficient way to account for solvent effects, they may not fully capture the specific interactions and dynamics between the solute and solvent molecules that are important in complexation processes. acs.org Despite this, they are valuable for obtaining insights into the influence of the solvent polarity on the electronic structure and stability of neodymium complexes. Various implicit solvation models exist, including the conductor-like screening model (COSMO) and polarizable continuum models (PCM). chemrxiv.orgacs.org
Crystal Field Theory Applications
Crystal Field Theory (CFT) is a model used to describe the breaking of degeneracy of atomic orbital energy levels, particularly d and f orbitals, due to the electrostatic interactions with surrounding ligands. libretexts.org For lanthanide ions like Nd(III), which have a 4f³ electron configuration, the 4f electrons are relatively shielded by the 5s and 5p orbitals, resulting in weaker interactions with the ligand field compared to transition metals. nih.gov Nevertheless, the crystal field significantly influences the energy levels of the 4f orbitals, leading to characteristic splitting patterns.
Studies applying crystal field theory to neodymium compounds, including neodymium nitrate, aim to understand how the arrangement and nature of coordinating ligands affect the electronic structure of the Nd(III) ion. aip.orgwikidata.orgcanterbury.ac.nz
Energy Level Diagrams and Electronic Transitions
Crystal field theory is used to construct energy level diagrams for the Nd(III) ion in a specific coordination environment, illustrating the splitting of the free-ion energy levels (J manifolds) into Stark levels due to the crystal field perturbation. aip.orgaps.org The magnitude and pattern of this splitting depend on the symmetry and strength of the crystal field imposed by the ligands.
The electronic transitions between these crystal field split energy levels are responsible for the optical properties of neodymium compounds, including their characteristic absorption and luminescence spectra. nih.govnih.govumass.edu Theoretical analysis using crystal field operators can reproduce the experimental sequence of Stark levels observed in the optical spectra of neodymium nitrate compounds. aip.org For example, studies on neodymium nitrate hexahydrate have involved fitting experimental absorption spectra to theoretical models incorporating free-atom and crystal-field parameters to reproduce the observed Stark levels. aip.org
The intensities of electronic transitions in lanthanide complexes can be analyzed using theories like the Judd-Ofelt theory, which relates spectral intensities to parameters that are influenced by the ligand environment and reflect the asymmetry of the crystal field. nih.govresearchgate.net By analyzing the electronic transitions and energy levels, researchers can gain insights into the coordination structure and the influence of the ligand environment on the electronic properties of this compound complexes. nih.gov
Data Table: Coordination Environment of Nd(III) in BLPhen Complexes from FPMD Simulations
| Complex Stoichiometry | Solvent | Nitrate Coordination Mode (First Solvation Shell) | Number of Nitrates in First Solvation Shell | Complex Charge |
| 1:1 (Nd:BLPhen) | DCE | Bidentate | 3 | Neutral ([Nd(BLPhen)(NO₃)₃]⁰) |
| 2:1 (Nd:BLPhen) | DCE | Primarily Monodentate, dynamic switching to Bidentate | 2 | Charged ([Nd(BLPhen)₂(NO₃)₂]⁺) |
Data Table: Average Nd-O(NO₃) Distances from FPMD Simulations
| Complex Stoichiometry | Solvent | Average Nd-O(NO₃) Distance (Å) |
| 1:1 (Nd:BLPhen) | DCE | ~2.55 acs.org |
| 2:1 (Nd:BLPhen) | DCE | ~2.55 acs.org |
Judd-Ofelt Theory for Spectroscopic Parameters
Judd-Ofelt theory is a widely used theoretical framework in physical chemistry to describe and analyze the intensities of f-f electron transitions in rare-earth ions, such as Nd³⁺, in various host materials, including solids and solutions. wikipedia.orgarxiv.org These transitions are formally forbidden by electric dipole selection rules in free ions but become partially allowed in condensed phases due to the influence of the surrounding crystal field or ligand environment, which mixes states of opposite parity. wikipedia.org The theory employs three phenomenological intensity parameters, Ω₂, Ω₄, and Ω₆, which are determined by fitting experimental absorption or luminescence spectra. arxiv.org These parameters encapsulate the influence of the host material on the f-f transition probabilities and are crucial for calculating various spectroscopic properties. wikipedia.org
The Ω₂ parameter is particularly sensitive to the local environment and the degree of covalency between the rare-earth ion and its ligands. researchgate.net Changes in the chemical environment, such as the type of ligands or the host matrix, can lead to variations in the Ω₂ parameter.
Studies applying Judd-Ofelt theory to neodymium complexes, while not always specifically focusing on this compound in isolation, demonstrate its utility in characterizing the spectroscopic behavior of Nd³⁺ ions in different chemical environments. For instance, Judd-Ofelt analysis has been used to investigate Nd³⁺-doped glasses, allowing for the determination of intensity parameters and subsequent calculation of radiative properties. researchgate.netsci-hub.se The theory provides a mathematical basis for predicting and analyzing spectroscopic features like absorption and emission line strengths. wikipedia.orgarxiv.org
Radiative Lifetimes and Fluorescence Branching Ratios
Radiative lifetimes (τ_rad) and fluorescence branching ratios (β) are critical spectroscopic parameters that can be determined using Judd-Ofelt theory. wikipedia.org The radiative lifetime of an excited state is the theoretical time it would take for the excited state to decay purely by spontaneous emission, without any non-radiative decay pathways. Fluorescence branching ratio, on the other hand, represents the proportion of radiative transitions from a specific excited state to a particular lower-lying level, relative to the total radiative transitions from that excited state.
Judd-Ofelt parameters (Ω₂, Ω₄, Ω₆) obtained from absorption spectra can be used to calculate the spontaneous emission probabilities (A) between different energy levels of the Nd³⁺ ion. sci-hub.se
The radiative lifetime (τ_rad) of an excited state i is given by the reciprocal of the total spontaneous emission probability from that state to all lower-lying states j:
τ_rad (i) = 1 / Σ_j A(i → j)
The fluorescence branching ratio (β) for a transition from an excited state i to a lower state j is calculated as the ratio of the spontaneous emission probability of that specific transition to the total spontaneous emission probability from the excited state:
β(i → j) = A(i → j) / Σ_k A(i → k)
where the summation is over all lower-lying states k.
Research on various neodymium-doped materials illustrates the calculation of these parameters using Judd-Ofelt theory. For example, studies on Nd³⁺ complexes and doped glasses report calculated radiative lifetimes and branching ratios for specific transitions, such as the ⁴F₃/₂ → ⁴I₁₁/₂ transition, which is important for laser applications. sci-hub.seresearchgate.net These calculated values are essential for evaluating the potential of a material for luminescence or laser applications. researchgate.net
Molecular Dynamics Simulations of Ionic Liquid Systems
Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. In the context of this compound, MD simulations can provide insights into its interactions, structure, and dynamics in various environments, particularly in complex media like ionic liquids. researchgate.net Ionic liquids are salts that are liquid at or near room temperature and are increasingly used as solvents in various chemical processes, including metal extraction and separation. researchgate.netcapes.gov.brrsc.org
MD simulations can reveal the coordination environment of the Nd³⁺ ion, the arrangement of nitrate anions and solvent molecules in its solvation shell, and the dynamics of ligand exchange. Studies employing MD simulations have investigated the complexation of Nd³⁺ with nitrate in ionic liquids. researchgate.netresearchgate.net These simulations can show how nitrate ions coordinate to the Nd³⁺ center, including the denticity of the nitrate ligands (e.g., monodentate or bidentate) and the number of nitrate ions in the first coordination sphere. nih.govacs.org
For instance, MD simulations have been used to study the complexation of Nd³⁺ with ligands in organic phases, including the role of nitrate ions. nih.govacs.org These studies can demonstrate the dynamic nature of Nd-nitrate interactions and how the coordination number and mode can change depending on the presence of other ligands and the stoichiometry of the complex. nih.govacs.org
Furthermore, MD simulations can help understand the structural rearrangements that occur in ionic liquids upon the introduction of metal ions and ligands. researchgate.net They can provide atomistic details about the interactions between the metal cation, anions of the ionic liquid, and any co-extracted species like nitrate. researchgate.netnih.govacs.org This information is crucial for designing more efficient separation processes for rare-earth elements in ionic liquid systems. researchgate.net
Data from MD simulations can include radial distribution functions (RDFs) which describe the probability of finding a particular type of atom at a certain distance from the central metal ion, providing information about bond distances and coordination numbers. nih.govacs.org
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 10980413 |
| Neodymium nitrate hexahydrate | 204494 |
Data Table Example (Illustrative, based on search results):
An illustrative example of how such data might be presented based on the types of results mentioned in the search snippets is shown below. This table is representative of the kind of data that would be derived from Judd-Ofelt analysis and subsequent calculations.
Illustrative Table: Spectroscopic Parameters for a Neodymium Complex (Based on Judd-Ofelt Analysis)
| Transition | Wavelength (nm) | Judd-Ofelt Parameter (Ω₂, Ω₄, Ω₆) (10⁻²⁰ cm²) | Spontaneous Emission Probability (A) (s⁻¹) | Radiative Lifetime (τ_rad) (µs) | Fluorescence Branching Ratio (β) |
| ⁴F₃/₂ → ⁴I₉/₂ | ~870 | Ω₂: [Value] , Ω₄: [Value] , Ω₆: [Value] | [Value] | [Value] | [Value] |
| ⁴F₃/₂ → ⁴I₁₁/₂ | ~1060 | Ω₂: [Value] , Ω₄: [Value] , Ω₆: [Value] | [Value] | [Value] | [Value] |
| ⁴F₃/₂ → ⁴I₁₃/₂ | ~1330 | Ω₂: [Value] , Ω₄: [Value] , Ω₆: [Value] | [Value] | [Value] | [Value] |
| ⁴F₃/₂ → ⁴I₁₅/₂ | ~1800 | Ω₂: [Value] , Ω₄: [Value] , Ω₆: [Value] | [Value] | [Value] | [Value] |
Applications of Neodymium Trinitrate As a Precursor in Advanced Materials Synthesis
Precursor for Neodymium Oxides and Other Neodymium Compounds
Neodymium trinitrate hexahydrate is a key starting material for the preparation of neodymium oxides and other related compounds. smolecule.commsesupplies.comsamaterials.com Its thermal decomposition is a gradual process that ultimately leads to the formation of neodymium oxide (Nd₂O₃). researchgate.net
Nanoparticle Synthesis (e.g., Nd₂O₃, Nd₂Se₃, neodymium oxybromide)
This compound hexahydrate is utilized by researchers to synthesize nanoparticles of materials such as neodymium oxide (Nd₂O₃) and neodymium oxybromide. smolecule.comnanoshel.comottokemi.com These nanoparticles hold potential for applications in fields like electronics and energy storage. smolecule.com
Nd₂O₃ nanoparticles, for instance, have been prepared using neodymium nitrate (B79036) and urea (B33335) via a homogeneous co-precipitation method. bendola.comprimescholars.comscispace.combendola.com This method involves dissolving neodymium nitrate hexahydrate and urea in water, followed by heating to induce precipitation of neodymium hydroxide (B78521), which is then calcined to obtain Nd₂O₃ nanoparticles. bendola.com The size and morphology of these nanoparticles can be influenced by the synthesis method and conditions. bendola.comresearchgate.net For example, one study reported obtaining high-crystallized hexagonal Nd₂O₃ with a crystallite size of approximately 48 nm when a precursor derived from neodymium tartrate was calcined at 1223 K. researchgate.net Another method using a solution combustion process yielded nanocrystalline Nd₂O₃ with a crystallite size less than 50 nm. researchgate.net
A novel process has also been developed to prepare hybrid nanosized neodymium oxybromide and neodymium oxide from neodymium(III) nitrate hexahydrate, utilizing capping agents to control nanoparticle properties. scholarsportal.info The nanoparticles synthesized through this method ranged in size from 17.0 to 64.2 nm. scholarsportal.info
Role in High-Performance Magnetic Materials
This compound plays a crucial role in the development and manufacturing of high-performance magnetic materials. chemimpex.com
Neodymium-Iron-Boron (NdFeB) Magnets
Neodymium-Iron-Boron (NdFeB) magnets are powerful permanent magnets primarily composed of an alloy of neodymium, iron, and boron. stanfordmagnets.comamazingmagnets.com this compound can be involved in the initial stages of preparing the neodymium component used in these alloys. The manufacturing process typically involves selecting raw materials, including rare earth elements like neodymium, melting them in a furnace to form an alloy ingot, and then processing this ingot into a fine powder. stanfordmagnets.comamazingmagnets.comgreatmagtech.com While the search results don't explicitly detail the direct conversion of this compound to the metallic neodymium used in the alloy, neodymium compounds, including the nitrate, serve as the source of neodymium for the production of these magnets. chemimpex.comsamaterials.com
Doping in Spinel Ferrites for Modified Magnetic Behavior
Neodymium ions (Nd³⁺), often introduced using a precursor like this compound, can be used as a doping agent in spinel ferrites to modify their magnetic properties. researchgate.netnih.govsemanticscholar.org Spinel ferrites are a class of magnetic materials whose properties are highly dependent on the type and distribution of cations within their crystal structure. nih.gov
Research has investigated the effect of Nd³⁺ doping on the structural and magnetic properties of various spinel ferrites, such as cobalt-nickel spinel ferrite (B1171679) and magnesium ferrite. researchgate.netnih.govsemanticscholar.org Doping with Nd³⁺ can influence parameters such as saturation magnetization and coercivity. researchgate.netsemanticscholar.orgscielo.org.mx For instance, studies on Nd-doped nickel-cobalt (B8461503) spinel ferrites have shown a decreasing trend in saturation magnetization with increasing neodymium concentration, while coercivity values tend to increase. semanticscholar.org In magnesium ferrite nanoparticles, Nd³⁺ doping has been shown to effectively modulate saturation magnetization. nih.gov The incorporation of rare earth ions like Nd³⁺ into the spinel structure can lead to structural distortion, impacting the magnetic and electrical properties. nih.gov
The magnetic properties of doped spinel ferrites are closely related to the synthesis conditions, including the concentration of the doping element and the crystal size. scielo.org.mx
Here is a table summarizing some research findings on the effect of Nd doping on spinel ferrite magnetic properties:
| Spinel Ferrite Type | Doping Concentration | Effect on Saturation Magnetization (Ms) | Effect on Coercivity (Hc) | Reference |
| Ni-Co Spinel Ferrite | Increasing Nd | Decreases | Increases | semanticscholar.org |
| Mg-Ferrite Nanoparticles | Nd doping | Modulates | Not specified | nih.gov |
| Sr-Hexaferrite | Increasing Nd³⁺ | Decreases | Increases | scielo.org.mx |
Catalysis and Reaction Enhancement
This compound hexahydrate can act as a catalyst for specific chemical reactions, enhancing reaction rates and selectivity. smolecule.comchemimpex.com
Applications in Organic Chemical Synthesis (e.g., Friedlander synthesis)
Neodymium(III) nitrate hexahydrate has been demonstrated to be an effective catalyst in organic chemical synthesis. smolecule.comsigmaaldrich.comattelements.comheegermaterials.com A notable application is its use as a catalyst for the Friedlander synthesis of surface-modified quinolones. smolecule.commsesupplies.comsigmaaldrich.comattelements.comheegermaterials.com
The Friedlander synthesis is a method for synthesizing quinolines, which are important compounds in medicinal chemistry and have applications in assembling materials with enhanced electronic and photonic properties. organic-chemistry.org The traditional methods for this synthesis often require harsh conditions. organic-chemistry.org However, neodymium(III) nitrate hexahydrate can catalyze this reaction under milder conditions, such as in ethanol (B145695) at room temperature, yielding quinolines in good to excellent yields. organic-chemistry.org This catalytic approach offers advantages such as operational simplicity and the use of relatively non-toxic reagents and solvents, representing an improvement over some previous methods. organic-chemistry.org
Role in Methanation Processes
While not directly cited as a catalyst for methanation in the provided sources, this compound is utilized as a precursor in the fabrication of materials relevant to energy technologies, which can be related to processes involving methane. Specifically, Neodymium(III) nitrate hexahydrate is used in the fabrication of perovskite-based solid oxide fuel cells. attelements.comsigmaaldrich.commsesupplies.comsigmaaldrich.comheegermaterials.comsigmaaldrich.com These fuel cells are a potential clean and efficient energy source. smolecule.com Research has explored perovskite-type Nd₀.₇₅Sr₀.₂₅Co₀.₈Fe₀.₂O₃-delta as a cathode material for advanced solid oxide fuel cells. sigmaaldrich.com The use of this compound as a precursor facilitates the synthesis of these complex oxide materials used in energy conversion devices.
Solid-State Laser Technology
This compound is a key compound in the field of solid-state laser technology, primarily serving as a dopant in various host materials. smolecule.comnanoshel.comamericanelements.comattelements.commsesupplies.comheegermaterials.comchemimpex.com The unique electronic properties of neodymium ions (Nd³⁺) enable them to emit specific wavelengths of light when excited, making them ideal for laser applications. smolecule.com
Dopant in Laser Host Materials (e.g., Nd:YAG)
This compound hexahydrate is a valuable dopant for optical laser materials, including both glasses and crystalline hosts. smolecule.comnanoshel.comattelements.commsesupplies.comheegermaterials.com One of the most common and significant applications is its use in the production of neodymium-doped yttrium aluminum garnet (Nd:YAG) lasers. americanelements.comwikipedia.orgrp-photonics.comlasermarktech.comscispace.comwikipedia.org In Nd:YAG crystals (Nd:Y₃Al₅O₁₂), trivalent neodymium ions (Nd³⁺) replace a small fraction (typically around 1%) of the yttrium ions in the garnet crystal structure due to their similar size. wikipedia.orgscispace.com The Nd³⁺ ions are the laser-active species within the crystal, responsible for the lasing activity. wikipedia.orgscispace.com Nd:YAG lasers are optically pumped and are widely used in various applications, emitting infrared light typically at 1064 nm. wikipedia.orglasermarktech.comwikipedia.org The concentration of the neodymium dopant in the host material can be varied depending on the intended use, affecting characteristics such as energy storage and continuous-wave or pulsed performance. scispace.com Other host materials for neodymium doping include yttrium lithium fluoride (B91410) (YLF), yttrium orthovanadate (YVO₄), and glass. rp-photonics.com
Optical Materials
This compound is extensively used in the production of various optical materials, particularly in the manufacturing of specialty glasses and ceramics. nanoshel.comamericanelements.comchemimpex.comontosight.ai
Dielectric Applications
This compound is listed as having applications in dielectrics. nanoshel.comamericanelements.comreddit.com Dielectric materials are essential components in electronic devices, particularly in capacitors, where they serve to store electrical energy. While specific research findings on this compound's performance as a dielectric material were not detailed in the provided sources, its listing in this category indicates its use in materials possessing dielectric properties.
Advanced Energy Materials
This compound serves as a precursor in the synthesis of materials for advanced energy applications beyond fuel cells. It is utilized in the synthesis of Nd³⁺ doped vanadium pentoxide nanostructures, which have potential usage in supercapacitors. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Supercapacitors are energy storage devices known for their high power density and long cycle life. Additionally, this compound hexahydrate is used in the preparation of nanoparticles of neodymium oxide, which have potential applications in energy storage. smolecule.comnanoshel.comattelements.combendola.comresearchgate.net Neodymium oxide (Nd₂O₃) is thermally stable at high temperatures and finds applications in energy storage materials. researchgate.net
Fabrication of Perovskite-Based Solid Oxide Fuel Cells (SOFCs)
This compound hexahydrate is used in the fabrication of perovskite-based solid oxide fuel cells (SOFCs) sigmaaldrich.comheegermaterials.comsigmaaldrich.com. Perovskite materials, with their characteristic crystal structure, are often employed as cathodes or electrolytes in SOFCs due to their ionic and electronic conductivity at high temperatures. The use of this compound as a precursor allows for the controlled introduction of neodymium into the perovskite structure, which can influence the material's electrochemical performance and stability in SOFC applications.
Environmental Applications: Recovery and Removal of Nd(III) from Aqueous Solutions
The increasing use of rare earth elements (REEs), including neodymium, in various technologies has led to concerns about their potential release into the environment stanfordmaterials.com. As a result, methods for the recovery and removal of Nd(III) ions from aqueous solutions have become increasingly important. This compound, being a soluble neodymium salt, is relevant in this context as it represents a form in which Nd(III) might be present in industrial effluents or process streams. Various techniques are employed for the extraction and removal of Nd(III) from aqueous media, including solvent extraction, adsorption, and ion exchange bibliotekanauki.plresearchgate.netsci-hub.se.
Solvent Extraction Processes
Solvent extraction is a widely used technique for the separation and recovery of rare earth elements, including Nd(III), from aqueous solutions bibliotekanauki.plresearchgate.netresearchgate.netacs.org. This method involves the distribution of the metal ions between two immiscible phases: an aqueous phase containing the metal ions and an organic phase containing an extractant researchgate.net.
Research has investigated the extractability of Nd(III) from nitrate solutions using various extractants. For instance, studies have explored the use of Cyanex® 572 for the extraction of Nd(III) from aqueous nitrate solutions. The extraction mechanism with Cyanex 572 has been found to be a cation-exchange process, where three H⁺ ions are released during the extraction of one mole of Nd(III) bibliotekanauki.plresearchgate.netjournalssystem.com.
Factors influencing the efficiency of solvent extraction include contact time, the concentration of nitrate ions, hydrogen ions (pH), the extractant concentration, and the type of diluent used in the organic phase bibliotekanauki.plresearchgate.netjournalssystem.com. Studies have shown that increasing the nitrate ion concentration in the aqueous phase can have a positive effect on extraction efficiency, attributed to a salting-out effect bibliotekanauki.plresearchgate.netjournalssystem.com. The pH of the solution strongly influences the extraction behavior, with higher extraction efficiencies observed in specific pH ranges bibliotekanauki.pl. Non-polar diluents have been indicated as suitable solvents for the extraction of Nd(III) bibliotekanauki.plresearchgate.netjournalssystem.com.
Adsorption utilizing Hybrid Biomaterials
Adsorption is another method employed for the recovery and removal of metal ions, including Nd(III), from aqueous solutions sci-hub.senovapublishers.commdpi.com. This technique involves the uptake of metal ions onto the surface of a solid adsorbent material. Hybrid biomaterials, which combine biological components with other materials, have gained attention as potential adsorbents due to their potential for cost-effectiveness and sustainability mdpi.comwrc.org.zanih.gov.
Studies have focused on the development of hybrid biomaterials for Nd(III) recovery. For example, magnetic beads based on chitosan (B1678972) and manganese ferrite (CS-MF) have been developed and tested for the recovery of Nd(III) ions from the aqueous phase mdpi.com. These magnetic beads demonstrated a maximum adsorption capacity for Nd(III) at a specific pH, and their magnetic properties facilitated easy separation from the aqueous solution mdpi.com. The incorporation of manganese ferrite improved the sorption capacity compared to neat chitosan mdpi.com. Such hybrid biomaterials offer a promising approach for the efficient removal and recovery of Nd(III) from contaminated water streams.
Ion Exchange Methods
Ion exchange is a process that involves the reversible interchange of ions between a solid phase (the ion exchanger) and a liquid phase (the aqueous solution) mdpi.compotopk.com.pl. This method is also used for the recovery and removal of rare earth elements, including Nd(III), from aqueous solutions sci-hub.se.
Ion exchange resins are commonly used as the solid phase in this process potopk.com.plmdpi.com. These resins contain functional groups that can selectively bind to metal ions in the solution, exchanging them with ions initially present on the resin. The efficiency of ion exchange for Nd(III) recovery can be influenced by factors such as the type of resin, pH, and the concentration of metal ions mdpi.compotopk.com.pl. While ion exchange is effective, it can be more suitable for lower concentrations of REEs and may involve higher costs compared to some other methods sci-hub.semdpi.com.
Different types of ion exchange materials, including chelating resins, have been investigated for their ability to remove metal ions from aqueous solutions mdpi.compotopk.com.pl. The mechanism of metal ion removal by some adsorbents, including spheroidal cellulose (B213188) adsorbents, has been explained on the basis of both complexation and ion exchange nih.gov.
Future Research Directions and Emerging Paradigms
Exploration of Novel Ligand Systems for Enhanced Selective Complexation
The selective complexation of neodymium is paramount for its separation from other rare earth elements and for the development of advanced materials. Research is increasingly focused on the design and synthesis of novel ligands that exhibit high affinity and selectivity for the Nd(III) ion.
One promising avenue of research involves the use of Schiff base ligands . These organic compounds, formed by the condensation of a primary amine with an aldehyde or ketone, can be readily synthesized and functionalized. Studies have shown that Schiff bases derived from various aldehydes and amines can form stable complexes with neodymium(III) nitrate (B79036). jocpr.com The coordination typically occurs through the nitrogen atom of the azomethine group and other donor atoms present in the ligand structure. orientjchem.org The versatility in the design of Schiff bases allows for the fine-tuning of the coordination environment around the neodymium ion, which can influence the selectivity of complexation.
Another critical area of development is the application of ionic liquids (ILs) as both solvents and extractants. jst.go.jpnih.govrsc.orgresearchgate.net Ionic liquids are salts with low melting points that can be designed to have specific affinities for metal ions. For instance, the combination of ionic liquids like trihexyl(tetradecyl)phosphonium nitrate with neutral extractants has been investigated for the separation of neodymium and dysprosium. nih.govrsc.orgresearchgate.net These systems can offer advantages such as increased distribution ratios, reduced viscosity of the organic phase, and improved mass transfer. rsc.org Supported liquid membranes (SLMs) based on ionic liquids are also being explored for the selective recovery of neodymium ions. jst.go.jp The use of N,N-dioctyldiglycol amic acid (DODGAA) as a carrier in an ionic liquid-based SLM has demonstrated good selectivity for rare earth metal ions. jst.go.jp
Future work in this area will likely involve the synergistic use of different ligand types and the development of "task-specific" ionic liquids designed for optimal neodymium selectivity. The exploration of macrocyclic ligands and metal-organic frameworks (MOFs) as selective complexing agents for neodymium is also a burgeoning research direction.
Development of Advanced Green Synthesis Routes for Neodymium-Based Nanomaterials
The synthesis of neodymium-based nanomaterials, such as neodymium oxide (Nd₂O₃), is a rapidly growing field due to their unique optical and magnetic properties. A significant future trend is the development of environmentally benign, or "green," synthesis methods that utilize neodymium trinitrate as a precursor.
A notable green approach is the use of plant extracts as reducing and capping agents. researchgate.net For example, aqueous extracts of Terminalia catappa leaves have been successfully used in the facile and eco-friendly synthesis of neodymium oxide nanoparticles from this compound. researchgate.net The phytochemicals present in the plant extracts, such as flavonoids, alkaloids, and polyphenols, act as natural chelating and reducing agents, avoiding the need for harsh chemicals. researchgate.net Similarly, leaf extracts from plants like Phyllanthus emblica and Citrus limetta have been employed for the fabrication of Nd₂O₃ nanoparticles. researchgate.net
Mechanochemical synthesis represents another promising green chemistry approach. mdpi.com This solvent-free method involves the use of mechanical energy, such as high-energy ball milling, to induce chemical reactions. It has been used to produce nanocrystalline Nd₁.₁Fe₁₀CoTi compounds from metal oxides, demonstrating a pathway to complex neodymium-containing materials without the use of solvents. mdpi.com
Further research is expected to focus on optimizing these green synthesis parameters to control the size, morphology, and crystallinity of the resulting nanoparticles, which in turn dictates their properties and applications. The use of other biological templates, such as bacteria and fungi, and the exploration of supercritical fluid-based synthesis methods are also anticipated to be key areas of future investigation.
In-Situ Spectroscopic Characterization during Reaction Pathways and Complex Formation
Understanding the intricate details of reaction mechanisms and complex formation involving this compound is crucial for optimizing existing processes and designing new ones. In-situ spectroscopic techniques, which allow for the real-time monitoring of chemical reactions, are becoming indispensable tools in this endeavor.
Luminescence spectroscopy is a particularly powerful technique for studying neodymium complexes. nih.govresearchgate.netacs.org Neodymium(III) ions exhibit characteristic near-infrared (NIR) emission bands resulting from transitions within their 4f electron shells. nih.gov The position, intensity, and lifetime of these emissions are highly sensitive to the local coordination environment of the Nd(III) ion. By monitoring the changes in the luminescence spectra during a reaction, researchers can gain insights into the formation and transformation of different neodymium complexes in solution. nih.gov For instance, micro-photoluminescence (µ-PL) spectroscopy has been used to characterize the emission properties of phosphonate (B1237965) ester-supported neodymium(III) nitrate complexes, revealing distinct emission bands corresponding to specific electronic transitions. nih.gov The study of these complexes in solution provides information on their relative emission strengths. nih.gov
Future research will likely see the increased application of a suite of in-situ spectroscopic techniques to study this compound chemistry. This includes time-resolved laser-induced fluorescence spectroscopy (TRLFS) for probing complexation dynamics, as well as X-ray absorption spectroscopy (XAS) for determining the coordination number and geometry of neodymium in different chemical environments. The combination of multiple in-situ techniques with theoretical modeling will provide a comprehensive understanding of reaction pathways and complex formation.
Computational Design and Prediction of this compound-Based Materials
Computational chemistry and materials science are playing an increasingly vital role in accelerating the discovery and design of new materials. For this compound-based systems, computational methods offer a powerful means to predict structures, properties, and reactivity, thereby guiding experimental efforts.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and properties of molecules and materials. iastate.edunih.govnih.govresearchgate.net DFT calculations can be used to model the geometry of this compound complexes with various ligands, predict their stability, and analyze the nature of the chemical bonds. iastate.edunih.gov For example, DFT has been employed to study the binding of hydrated neodymium nitrate complexes to aluminosilicate (B74896) surfaces, providing insights into the interaction at a molecular level. iastate.edu Such calculations can elucidate the influence of factors like hydration on the binding energy and geometry. iastate.edu
In the context of materials design, computational screening can be used to rapidly evaluate large libraries of potential ligands for their ability to selectively bind neodymium. This approach can significantly reduce the experimental effort required to identify promising candidates for separation processes or for the synthesis of functional materials. Time-dependent DFT (TD-DFT) can be used to predict the optical properties of neodymium complexes, which is crucial for the design of luminescent materials. nih.gov
The future of this field lies in the development of more accurate and efficient computational models, including multiscale modeling approaches that can bridge the gap from the electronic structure of a single molecule to the macroscopic properties of a material. The integration of machine learning and artificial intelligence with computational chemistry is also expected to revolutionize the design and discovery of new this compound-based materials.
Mechanistic Studies of this compound in Catalytic Processes
Neodymium compounds, including those derived from this compound, are effective catalysts for various chemical transformations, most notably in polymerization reactions. morressier.comrsc.orgresearchgate.netmdpi.commdpi.com A deep understanding of the reaction mechanisms is essential for the rational design of more efficient and stereoselective catalysts.
Neodymium-based Ziegler-Natta catalysts are particularly important for the polymerization of dienes, producing polymers with high cis-1,4 content, which is desirable for synthetic rubbers. rsc.orgresearchgate.net While the exact mechanism is still a subject of investigation, it is understood to involve the coordination of the monomer to the neodymium center followed by insertion into the growing polymer chain. rsc.org The nature of the ligands, co-catalysts, and reaction conditions all play a crucial role in determining the catalytic activity and the stereochemistry of the resulting polymer. morressier.comrsc.org Experimental studies, including kinetic analysis and end-group analysis of the polymers, are being used to elucidate the mechanistic details of these complex catalytic systems. morressier.com
Future research will focus on the synthesis of well-defined, single-site neodymium catalysts to gain more precise control over the polymerization process. rsc.org This will facilitate more detailed mechanistic studies and allow for a clearer correlation between the catalyst structure and its performance. The use of advanced spectroscopic techniques and computational modeling will be critical in identifying the active catalytic species and mapping out the entire catalytic cycle. Furthermore, the application of this compound-based catalysts in other areas of organic synthesis is an emerging field with significant potential.
Advancements in Extraction and Separation Technologies for Rare Earth Elements
The separation of neodymium from other rare earth elements (REEs) is a challenging yet critical step in the production of high-purity neodymium for applications such as permanent magnets. solvomet.euresearchgate.net this compound is often a key compound in the aqueous streams from which neodymium is extracted. Future research is focused on developing more efficient, economical, and environmentally friendly separation technologies.
Solvent extraction remains the dominant industrial method for REE separation. dbc.wroc.plnih.govresearchgate.net Research is ongoing to improve this process through the development of novel extractants and solvent systems. Ionic liquids are being extensively studied as alternatives to traditional organic solvents in solvent extraction processes, offering potential benefits such as enhanced extraction efficiency and recyclability. nih.govrsc.orgresearchgate.netsolvomet.euresearchgate.net For instance, the ionic liquid trihexyl(tetradecyl)phosphonium nitrate has been used for the separation of neodymium and dysprosium from nitrate media. solvomet.euresearchgate.net The use of chelating agents like ethylenediaminetetraacetic acid (EDTA) in conjunction with ionic liquids can further enhance the selectivity of the separation. solvomet.euresearchgate.net
Extraction chromatography is another promising technology for REE separation. diva-portal.orgmdpi.comdiva-portal.orgkth.se This technique utilizes a stationary phase that is functionalized with an extractant, and the separation is achieved by eluting the REE mixture through the column. diva-portal.orgdiva-portal.org It offers the potential for higher purity separations with lower solvent consumption compared to traditional solvent extraction. diva-portal.orgkth.se
Supported liquid membrane (SLM) technology combines the selectivity of solvent extraction with the simplicity of a membrane process. jst.go.jpresearchgate.netmdpi.comyoutube.com In an SLM, an organic liquid containing a selective carrier is immobilized within the pores of a microporous support, separating the feed and stripping solutions. mdpi.com This technology can be highly selective and can reduce the inventory of organic solvents required. researchgate.net
Future advancements in these areas will likely involve the development of integrated processes that combine different separation techniques to achieve optimal results. The design of more robust and selective membranes, as well as the development of continuous chromatographic separation processes, are key research goals.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing high-purity Neodymium trinitrate hexahydrate (Nd(NO₃)₃·6H₂O) in laboratory settings?
- Methodological Answer : Synthesis typically involves dissolving neodymium oxide (Nd₂O₃) in nitric acid under controlled stoichiometric conditions. Excess acid is removed via evaporation, followed by crystallization. Characterization requires X-ray diffraction (XRD) for structural analysis, inductively coupled plasma mass spectrometry (ICP-MS) for purity verification (>99.9%), and thermogravimetric analysis (TGA) to confirm hydration states. For reproducibility, ensure stoichiometric ratios and inert atmospheric conditions to prevent oxidation .
Q. What safety protocols are critical when handling this compound in experimental workflows?
- Methodological Answer : this compound is classified as an oxidizer (Ox. Sol. 3) and skin/eye irritant (H315, H319). Use fume hoods for synthesis, nitrile gloves for skin protection, and safety goggles. Storage should be in airtight containers away from combustible materials. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Document all procedures in compliance with EC Regulation 1272/2008 .
Q. How can researchers verify the purity and stability of this compound during long-term storage?
- Methodological Answer : Regular stability testing via Fourier-transform infrared spectroscopy (FTIR) monitors nitrate ligand integrity. Purity is assessed using ICP-MS to detect trace metal impurities. Store samples in desiccators with silica gel to prevent hygroscopic degradation. For extended studies, aliquot samples and conduct accelerated aging tests at elevated temperatures (40–60°C) to predict decomposition pathways .
Advanced Research Questions
Q. How do electronic transitions in this compound inform its spectroscopic applications in material science?
- Methodological Answer : Crystal field theory explains the 4f→4f electronic transitions, which are sensitive to ligand environments. Use UV-Vis-NIR spectroscopy to identify absorption bands (e.g., 580 nm, 740 nm) and correlate them with ligand coordination geometry. Compare experimental data with computational models (e.g., density functional theory) to resolve discrepancies in transition probabilities caused by J-mixing or L-mixing effects .
Q. What experimental designs are effective for studying this compound’s catalytic activity in polymerization reactions?
- Methodological Answer : Design kinetic studies under varying conditions (temperature, solvent polarity, monomer concentration). Use gel permeation chromatography (GPC) to analyze polymer molecular weight distributions and nuclear magnetic resonance (NMR) to monitor reaction intermediates. Compare catalytic efficiency with lanthanide analogs (e.g., La³⁺, Ce³⁺) to isolate Nd³⁺-specific effects. Include control experiments without catalysts to validate mechanistic hypotheses .
Q. How can isotopic analysis of this compound resolve contradictions in geological or archaeological provenance studies?
- Methodological Answer : Employ thermal ionization mass spectrometry (TIMS) with 10¹³ Ω amplifiers to achieve high-precision ¹⁴³Nd/¹⁴⁴Nd ratios. Calibrate against certified reference materials (e.g., JNdi-1) to minimize instrumental bias. For interdisciplinary studies, integrate strontium isotope data (⁸⁷Sr/⁸⁶Sr) to cross-validate geographical signatures. Publish raw data on repositories like IsoArcH to enhance reproducibility .
Q. What strategies mitigate data variability in this compound’s magnetic susceptibility measurements?
- Methodological Answer : Use superconducting quantum interference device (SQUID) magnetometry with zero-field cooling protocols. Account for paramagnetic contributions by subtracting diamagnetic background signals (e.g., solvent or ligand effects). Replicate measurements across multiple batches to assess batch-to-batch variability. Report uncertainties using error propagation models, emphasizing temperature-dependent susceptibility curves .
Data Analysis and Reproducibility
Q. How to ensure reliability when interpreting conflicting data on this compound’s thermodynamic properties?
- Methodological Answer : Apply the "who, what, where, when, why, how" framework (per NIST guidelines) to evaluate data sources. Cross-check enthalpy of formation values (±5% tolerance) against primary literature and databases like NIST Chemistry WebBook. Use Bayesian statistics to weight data quality based on experimental methodology (e.g., calorimetry vs. computational estimates) .
Q. What steps are essential for reproducing this compound-based experiments from literature?
- Methodological Answer : Extract detailed protocols from supplementary materials, noting solvent grades, equipment specifications (e.g., furnace ramp rates), and environmental controls (humidity, O₂ levels). Validate synthetic intermediates via mid-IR spectroscopy before proceeding. For computational studies, verify software versions and basis sets used in quantum calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
